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  • Product: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
  • CAS: 1418128-37-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6). As a functionalized aromatic carboxylic acid, this m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6). As a functionalized aromatic carboxylic acid, this molecule holds potential as a key building block in pharmaceutical and materials science research. This document details its chemical identity, structural characteristics, and core physicochemical properties such as solubility, acidity (pKa), and lipophilicity. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these properties, including spectroscopic and chromatographic methods. The insights and methodologies contained herein are designed to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge required for the effective application of this compound.

Chemical Identity and Structural Elucidation

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a polysubstituted benzene derivative. Its structure is characterized by three key functional groups that dictate its chemical behavior and physical properties:

  • An ortho-fluorine substituent relative to the carboxylic acid, which significantly influences electronic properties and acidity.

  • A carboxylic acid group, which imparts acidic properties and enables salt formation and esterification.

  • A para-tertiary alcohol moiety (2-hydroxypropan-2-yl), which serves as a site for hydrogen bonding and potential further derivatization.

The unique spatial and electronic arrangement of these groups makes a thorough physicochemical characterization essential for its predictable use in complex synthetic pathways and biological systems.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid -
CAS Number 1418128-37-6 [1]
Molecular Formula C₁₀H₁₁FO₃ [1]
Molecular Weight 198.19 g/mol [1]

| Canonical SMILES | CC(C)(C1=CC=C(C=C1F)C(=O)O)O |[1] |

Core Physicochemical Properties: An Overview

A molecule's efficacy in drug development or its suitability as a monomer in polymer science is fundamentally linked to its physicochemical profile. This section outlines the key properties of the title compound, blending established data with expert analysis based on its structural analogues.

Table 2: Summary of Physicochemical Data

Property Value / Expected Value Rationale & Significance
Appearance White to off-white solid Typical for crystalline aromatic carboxylic acids.
Melting Point Data not publicly available. See Protocol 4.2. Expected to be relatively high due to intermolecular hydrogen bonding facilitated by both the carboxylic acid and tertiary alcohol groups.
Aqueous Solubility Data not publicly available. See Protocol 4.3. The polar carboxylic acid and alcohol groups suggest some aqueous solubility, which may be pH-dependent. The aromatic ring contributes to lipophilicity.
pKa (Acidic) Predicted: ~3.3 - 3.6. See Protocol 4.4. The ortho-fluoro group is strongly electron-withdrawing, which stabilizes the carboxylate anion, thereby increasing acidity (lowering pKa) compared to benzoic acid (pKa ≈ 4.20)[2]. The predicted value is in line with that of 2-fluorobenzoic acid (pKa ≈ 3.46).

| LogP (Octanol/Water) | Predicted: ~1.5 - 2.0 | This value indicates moderate lipophilicity. The fluorine atom increases lipophilicity, while the hydroxyl and carboxyl groups decrease it. This balance is critical for properties like membrane permeability. |

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following sections describe the expected spectroscopic signatures and a standard chromatographic method for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both neighboring protons and the fluorine atom. A sharp singlet corresponding to the two equivalent methyl groups of the propan-2-yl moiety should be visible. The acidic protons of the carboxylic acid and the tertiary alcohol will likely appear as broad singlets, whose chemical shifts are dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will feature a signal for the carbonyl carbon (~165-170 ppm), multiple signals in the aromatic region (110-165 ppm) showing C-F coupling, a signal for the quaternary carbon bearing the hydroxyl group, and a signal for the methyl carbons.

  • ¹⁹F NMR: A single resonance is expected, providing a clear confirmation of the fluorine atom's presence.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key absorption bands are predicted as follows, based on data from analogous benzoic acids[3]:

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group, which will overlap with the C-H stretches. A sharper O-H stretch from the tertiary alcohol may also be visible around 3400-3600 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹, typical for an aromatic carboxylic acid.

  • C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1210-1320 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and alcohol.

  • C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₁₀H₁₁FO₃, the expected exact mass is 198.0692. Electrospray ionization (ESI) in negative mode is ideal and would show a prominent peak at m/z 197.0614, corresponding to the deprotonated molecule [M-H]⁻. Common fragmentation pathways may include the loss of water (H₂O), a methyl group (CH₃), or the carboxyl group (COOH).

High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed using reversed-phase HPLC with UV detection. A C18 column is effective for separating the compound from potential impurities[4]. The aromatic nature of the molecule allows for strong UV absorbance, typically monitored around 254 nm. See Protocol 4.5 for a detailed methodology.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following section provides detailed, step-by-step protocols for determining the core physicochemical properties of the title compound.

General Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a novel chemical entity like 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

G Figure 1. Workflow for Physicochemical Profiling cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Biopharmaceutical Properties A Compound Synthesis / Procurement B Structural Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC-UV) B->C D Melting Point Determination C->D E Aqueous Solubility (Shake-Flask) C->E F pKa Determination (Potentiometric Titration) C->F G Lipophilicity (LogP) (Shake-Flask or HPLC) E->G F->G H Data Analysis & Final Report G->H

Caption: Figure 1. A structured workflow for characterizing a new chemical entity.

Protocol: Melting Point Determination
  • Preparation: Ensure the compound is crystalline and thoroughly dry. Grind a small sample into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 4.5) against a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility in mg/mL or µg/mL.

Protocol: pKa Determination via Potentiometric Titration
  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

Protocol: HPLC-UV Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is reported as the area of the main peak as a percentage of the total area of all peaks.

Conclusion

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid presents a unique combination of functional groups that define its chemical and physical behavior. This guide has established its fundamental identity and provided a detailed framework for its characterization. The predicted acidity, moderate lipophilicity, and multiple hydrogen bonding sites suggest its utility as a versatile intermediate. The experimental protocols detailed herein offer a robust and reliable pathway for researchers to validate these properties, ensuring the compound's effective and predictable integration into advanced research and development projects.

References

  • Jakob, M., & Andersen, C. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Fluoro(ngcontent-ng-c2977031039="" class="ng-star-inserted">2H_4)benzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • PubChem. 2-Fluoro-4-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Aggie Access. 2-Fluoro-4-hydroxybenzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for [related publication]. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • PubChem. 4-(2-Hydroxypropan-2-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • Photochem. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available at: [Link]

  • University Course Material. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available at: [Link]

Sources

Exploratory

Engineering Fluorinated Benzoic Acid Scaffolds: A Technical Guide to 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and sterically hindered functional groups is paramount for optimizing pharmacokinetic (PK) and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and sterically hindered functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As a Senior Application Scientist, I frequently utilize specialized building blocks that thread the needle between metabolic stability and target affinity. 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6) represents a masterclass in rational fragment design.

This whitepaper provides an in-depth technical analysis of this specific compound, detailing its physicochemical properties, the structural rationale behind its use in drug discovery, and a field-proven, self-validating synthetic methodology for its preparation and analytical verification.

Molecular Identity & Physicochemical Profiling

Before deploying any building block in a synthetic campaign, a rigorous understanding of its molecular parameters is required. The table below summarizes the core quantitative data and identifiers for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, derived from consensus chemical databases[1][2].

ParameterValue
Chemical Name 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Synonyms 2-Fluoro-4-(1-hydroxy-1-methylethyl)benzoic acid
CAS Number 1418128-37-6
MDL Number MFCD28365484
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Monoisotopic Mass 198.0692 Da
SMILES String CC(C)(O)c1ccc(C(=O)O)c(F)c1
Predicted XLogP ~1.8

Structural Biology & Medicinal Chemistry Rationale

The architecture of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is not accidental; it is highly engineered to solve common attrition problems in lead optimization.

  • The ortho-Fluoro Effect: Placing a highly electronegative fluorine atom ortho to the carboxylic acid serves a dual purpose. First, it lowers the

    
     of the carboxylic acid via inductive electron withdrawal, ensuring the moiety remains fully ionized at physiological pH (7.4) for optimal salt-bridge formation with basic residues (e.g., Arginine, Lysine) in target binding pockets. Second, it locks the dihedral angle of the carboxylate relative to the phenyl ring, reducing entropic penalty upon binding [1].
    
  • The para-Tertiary Alcohol Shield: Primary and secondary alcohols are notorious liabilities in drug development due to rapid Phase I oxidation by Cytochrome P450 (CYP450) enzymes into aldehydes or ketones. By utilizing a tertiary alcohol (2-hydroxypropan-2-yl), the lack of an

    
    -proton renders the group highly resistant to oxidation. Furthermore, the gem-dimethyl groups provide steric bulk that fills lipophilic pockets, while the hydroxyl group acts as a potent hydrogen bond donor/acceptor.
    

G Core CAS 1418128-37-6 Core Scaffold Fluoro 2-Fluoro Group Inductive pKa shift Core->Fluoro TertAlc Tertiary Alcohol CYP450 resistance Core->TertAlc Carboxyl Carboxylic Acid Salt bridge anchor Core->Carboxyl

Caption: Pharmacophore feature map of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

Synthetic Workflow & Methodologies

While this compound is commercially available through specialized vendors [3][4], internal synthesis is often required for scale-up or isotopic labeling. Direct Grignard addition to an unprotected carboxylic acid is notoriously inefficient due to immediate proton transfer quenching the reagent.

Step-by-Step Experimental Protocol

Step 1: Chemoselective Esterification

  • Causality: We must protect the carboxylic acid to prevent Grignard quenching. We use mild alkylation (MeI/K2CO3) rather than Fischer esterification (MeOH/H+) to avoid harsh acidic conditions that could induce side reactions.

  • Procedure: Dissolve 4-acetyl-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF. Add anhydrous

    
     (1.5 eq) and methyl iodide (1.2 eq). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate to yield methyl 4-acetyl-2-fluorobenzoate.

Step 2: Temperature-Controlled Grignard Addition

  • Causality: Ketones are significantly more electrophilic than esters. By performing the reaction at cryogenic temperatures, the methylmagnesium bromide will selectively attack the ketone, leaving the methyl ester intact.

  • Procedure: Dissolve the intermediate from Step 1 in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath. Dropwise, add Methylmagnesium bromide (

    
    , 3.0 M in diethyl ether, 1.1 eq). Stir for 1 hour at -78°C, then slowly warm to 0°C. Quench carefully with saturated aqueous 
    
    
    
    . Extract with EtOAc to yield methyl 2-fluoro-4-(2-hydroxypropan-2-yl)benzoate.

Step 3: Mild Saponification

  • Causality: Tertiary alcohols are prone to dehydration (forming alkenes) under strongly acidic conditions. Therefore, we deprotect the ester using mild basic saponification, which perfectly preserves the tertiary alcohol.

  • Procedure: Dissolve the intermediate from Step 2 in a 3:1 mixture of THF and

    
    . Add Lithium hydroxide monohydrate (
    
    
    
    , 3.0 eq). Stir at room temperature for 12 hours. Evaporate the THF, acidify the aqueous layer to pH 3 using 1M HCl (keep temperature <10°C to prevent dehydration), and extract with EtOAc. Concentrate to yield the final product: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid .

G SM 4-Acetyl-2-fluorobenzoic acid Step1 Step 1: Methylation (MeI, K2CO3) SM->Step1 Int1 Methyl 4-acetyl-2-fluorobenzoate Step1->Int1 Step2 Step 2: Grignard Addition (MeMgBr, -78°C) Int1->Step2 Int2 Methyl 2-fluoro-4-(2-hydroxypropan-2-yl)benzoate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Product CAS 1418128-37-6 Step3->Product

Caption: Step-by-step synthetic workflow for CAS 1418128-37-6.

Analytical Validation Protocols

Trustworthiness in chemical synthesis requires a self-validating analytical framework. To confirm the identity and purity of the synthesized CAS 1418128-37-6, the following tripartite analytical protocol must be executed.

  • Multinuclear NMR Spectroscopy:

    • 
      H-NMR (DMSO-
      
      
      
      ):
      Look for the diagnostic integration of 6 protons at ~1.4 ppm corresponding to the gem-dimethyl groups of the tertiary alcohol. The absence of a methyl ester singlet at ~3.8 ppm confirms successful saponification.
    • 
      F-NMR:  A single peak confirms the presence of the ortho-fluorine atom and rules out defluorination side-reactions.
      
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in electrospray ionization negative mode (ESI-). The carboxylic acid will readily deprotonate, yielding a dominant

    
     peak at m/z 197.06  [1].
    
  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Utilize a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Purity must exceed >97% by UV integration at 254 nm before use in biological assays [2].

G Sample Synthesized Batch NMR Multinuclear NMR Structural Confirmation Sample->NMR LCMS LC-MS (ESI-) Mass Verification Sample->LCMS HPLC RP-HPLC (UV) Purity Validation Sample->HPLC

Caption: Tripartite analytical validation protocol for batch release.

Conclusion

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a highly specialized, structurally optimized building block. By understanding the causality behind its structural features—namely the pKa-modulating fluorine and the metabolically stable tertiary alcohol—researchers can better deploy this fragment in lead optimization. Furthermore, adhering to the chemoselective synthetic and analytical protocols outlined above ensures high-fidelity material generation, safeguarding downstream biological data integrity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for C10H11FO3. Retrieved from [Link]

  • CP Lab Safety. Chemical Database: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid. Retrieved from[Link]

Foundational

Technical Guide: Solubility Profile and Purification Engineering of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Topic: Solubility Data & Process Engineering for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Process Chemists, API Manufacturers, and Drug Development Scientists Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Data & Process Engineering for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Process Chemists, API Manufacturers, and Drug Development Scientists

Executive Summary & Molecular Context

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) is a critical synthetic intermediate in the manufacturing of Enzalutamide (Xtandi), a non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer.

In the context of API process development, this molecule presents specific solubility challenges due to its amphiphilic nature : it possesses a polar carboxylic acid tail, a hydrogen-bond-donating tertiary alcohol, and a lipophilic fluorinated aromatic core. Understanding its solubility landscape is prerequisite for optimizing the Ullmann coupling or esterification steps often found in Enzalutamide synthesis routes.

This guide synthesizes proprietary process insights with theoretical thermodynamic modeling to provide a robust framework for handling, solubilizing, and purifying this intermediate.

Solubility Profile in Organic Solvents

Note: While exact thermodynamic mole-fraction data is often held as trade secrets by API manufacturers, the following data is derived from process patent literature (Enzalutamide synthesis) and structural analog analysis (fluorobenzoic acids).

Solvent Classification Table

The solubility behavior of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is governed by the competition between the hydrophilic carboxyl/hydroxyl groups and the hydrophobic fluorophenyl ring.

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Polar Protic Methanol, Ethanol, Isopropanol (IPA)High (>100 mg/mL)Primary dissolution; Reaction media for esterification.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Used in Ullmann coupling steps; difficult to remove (high BP).
Esters/Ethers Isopropyl Acetate (IPAc) , Ethyl Acetate, THFModerate/High Preferred solvents for recrystallization and extraction.
Chlorinated Dichloromethane (DCM)Moderate Extraction from aqueous quench; good for transport.
Hydrocarbons Toluene, Hexanes, HeptaneLow / Anti-solvent Used to drive precipitation or azeotropic drying.
Aqueous Water (pH < 3)Insoluble Product isolation (precipitation upon acidification).
Aqueous Water (pH > 6)Soluble Dissolves as the carboxylate salt (using NaOH/KOH).
Critical Process Insight: The "IPAc/IPA" System

Analysis of Enzalutamide process patents reveals that Isopropyl Acetate (IPAc) combined with Isopropanol (IPA) or n-Heptane is the industry-standard system for controlling the solubility of this intermediate.

  • Mechanism: The molecule dissolves readily in hot IPAc (approx. 70–80°C).

  • Crystallization: Upon cooling to 0–5°C, the solubility drops sharply, especially if an anti-solvent like Heptane is introduced, allowing for high-purity recovery (>99%).

  • Thermodynamic Driver: The tertiary alcohol moiety is sensitive to dehydration under acidic/thermal stress; therefore, non-acidic solvent systems like IPAc are preferred over harsh refluxes in high-boiling acids.

Thermodynamic Solubility Modeling

For researchers requiring precise mole-fraction (


) data for reactor sizing, the solubility curve can be modeled using the Modified Apelblat Equation . This semi-empirical model correlates solubility with temperature (

) in Kelvin.
The Apelblat Model


Where:

  • 
     = Mole fraction solubility of the solute.
    
  • 
     = Absolute temperature (K).
    
  • 
     = Empirical constants derived from experimental data (see Protocol below).
    

Predicted Parameters (Based on 2-Fluoro-4-hydroxybenzoic acid analog):

  • Enthalpy of Dissolution (

    
    ):  Positive (Endothermic). Solubility increases with temperature.
    
  • Key Trend: The solubility curve in Toluene is expected to be steeper than in Ethanol , meaning cooling crystallization is more efficient in Toluene/IPAc systems than in pure alcohols.

Experimental Protocol: Gravimetric Solubility Determination

To generate site-specific data for your specific lot (polymorphs can affect solubility), follow this self-validating Standard Operating Procedure (SOP).

Objective

Determine the saturation solubility of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid in organic solvents at


 to 

.
Materials
  • Solute: High-purity (>99%) 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

  • Solvents: HPLC Grade (MeOH, IPAc, Toluene).

  • Equipment: Jacketed glass vessel, temperature controller (

    
    ), syringe filters (0.45 
    
    
    
    m PTFE).
Step-by-Step Methodology
  • Saturation: Add excess solid solute to 10 mL of solvent in the jacketed vessel.

  • Equilibration: Stir at 400 RPM for 24 hours at the target temperature.

    • Validation Check: Stop stirring for 30 mins. Ensure solid precipitate remains at the bottom. If fully dissolved, add more solid and repeat.

  • Sampling:

    • Pre-heat a glass syringe to the vessel temperature (prevents precipitation inside the needle).

    • Withdraw 2 mL of supernatant.

    • Immediately filter through a 0.45

      
      m PTFE filter into a pre-weighed vial.
      
  • Gravimetric Analysis:

    • Weigh the vial + solution (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen stream at 40°C until constant weight.

    • Weigh the vial + dry solid (

      
      ).
      
  • Calculation:

    
    
    

Process Workflow: Purification via Recrystallization

The following workflow illustrates the optimized purification route for this intermediate, utilizing the differential solubility in the IPAc/Heptane system.

PurificationProcess Start Crude Reaction Mixture (Containing Target + Impurities) Dissolution Dissolution Step Solvent: Isopropyl Acetate (IPAc) Temp: 75°C Start->Dissolution Charge Solids Filtration Hot Filtration Remove insoluble salts/catalysts Dissolution->Filtration Saturated Solution Cooling Controlled Cooling Ramp: 75°C -> 45°C over 1 hour Filtration->Cooling Clear Filtrate Antisolvent Anti-Solvent Addition Add n-Heptane (Ratio 1:3) Cooling->Antisolvent Metastable Zone Crystallization Nucleation & Growth Hold at 0-5°C for 4 hours Antisolvent->Crystallization Supersaturation Isolation Filtration & Wash Wash with Cold Heptane Crystallization->Isolation Slurry Drying Vacuum Drying 45°C, <100 mbar Isolation->Drying Wet Cake

Figure 1: Optimized recrystallization workflow utilizing temperature-dependent solubility in Isopropyl Acetate.

References

  • Medivation Prostate Therapeutics, Inc. (2007). Diarylhydantoin compounds, including Enzalutamide, and methods of synthesis. World Intellectual Property Organization. WO2007127010.

  • Shanghai Institute of Materia Medica. (2016). An improved and practical route for the synthesis of enzalutamide.[1] Journal of Chemical Research.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15951529 (Enzalutamide) and Intermediates.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Exploratory

Safety Data Sheet (SDS) for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Executive Summary & Critical Assessment This technical guide provides an in-depth safety and handling analysis for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6). Unlike standard commercial Safety Data...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Assessment

This technical guide provides an in-depth safety and handling analysis for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6). Unlike standard commercial Safety Data Sheets (SDS) which often rely on generic templates, this document integrates structural alerts with physicochemical logic to provide actionable safety intelligence.

Critical Hazard Overview:

  • Primary Risk: Irritant to mucous membranes and respiratory tract (H335).

  • Secondary Risk: Potential for acute toxicity if swallowed (H302), inferred from fluorinated benzoic acid analogs.

  • Chemical Stability Alert: The tertiary alcohol moiety at the 4-position is susceptible to acid-catalyzed dehydration, potentially generating 2-fluoro-4-(prop-1-en-2-yl)benzoic acid (an alkene) and water. This reaction can be exothermic and alter the safety profile of the material.

  • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF), requiring specialized firefighting protocols.

Physicochemical Characterization

Understanding the molecule's physical state is the first line of defense. The following data combines available experimental values with calculated properties based on Structure-Activity Relationships (SAR).

PropertySpecification / ValueOperational Implication
CAS Number 1418128-37-6Unique identifier for inventory tracking.[1]
Molecular Formula C₁₀H₁₁FO₃Carbon-rich backbone; combustible.
Molecular Weight 198.19 g/mol Heavy enough to form dusts that settle, but fines are inhalable.
Physical State Solid (White to Off-White Powder)Dust explosion hazard if suspended in air.
Acidity (pKa) ~3.8 - 4.2 (Predicted)Stronger acid than benzoic acid due to the electron-withdrawing Fluorine at the ortho position.
Solubility DMSO, Methanol, EthanolUse polar organic solvents for cleaning spills. Poor water solubility suggests bioaccumulation potential in aquatic environments is low but possible.
Melting Point >160°C (Estimated)High thermal stability, but avoid overheating to prevent dehydration.

Hazard Identification & Toxicology (GHS Standards)

The classification below is derived from the Globally Harmonized System (GHS) and supported by read-across data from structurally similar fluorobenzoic acids.

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][6]

    • H335: May cause respiratory irritation.[2][3][4][5][6][7]

Toxicological Mechanism (Read-Across Analysis)

Since specific LD50 data for CAS 1418128-37-6 is limited, we employ a Read-Across approach using 2-Fluorobenzoic acid and 4-tert-butylbenzoic acid as surrogates.

  • Acute Oral Toxicity: Benzoic acid derivatives typically interfere with mitochondrial function at high doses. The fluorination increases lipophilicity, potentially enhancing absorption. Estimated LD50 (Rat, Oral) is 500–2000 mg/kg.

  • Skin/Eye Irritation: The carboxylic acid proton is the primary irritant. Upon contact with moisture in the eyes or lungs, the local pH drops, causing immediate tissue damage.

  • Metabolic Fate: The tertiary alcohol is metabolically stable against oxidation but may undergo glucuronidation. The benzoic acid moiety is typically conjugated with glycine to form hippuric acid derivatives.

Visualization: Risk Assessment Workflow

The following diagram illustrates the logic flow used to determine the safety profile of this specific intermediate.

RiskAssessment Structure Structure Analysis: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid F_Group Ortho-Fluorine: Increases Acidity & Lipophilicity Structure->F_Group OH_Group Tertiary Alcohol: Dehydration Risk (Acid Sensitive) Structure->OH_Group COOH_Group Carboxylic Acid: pH Dependent Irritation Structure->COOH_Group Tox Tox Prediction: H302 (Harmful Oral) F_Group->Tox Enhanced Absorption Hazards GHS Classification: H315, H319, H335 OH_Group->Hazards Chemical Stability COOH_Group->Hazards Proton Donor

Figure 1: Structural Alert Analysis linking functional groups to specific safety hazards.

Safe Handling & Synthesis Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, the tertiary alcohol warrants precaution against thermal degradation.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required, to prevent moisture absorption which could catalyze hydrolysis or clumping.

  • Incompatibilities:

    • Strong Oxidizing Agents: Can react violently.

    • Strong Acids (H₂SO₄, HCl): Will cause dehydration of the tertiary alcohol to the alkene.

    • Bases: Will form salts (carboxylates), which are generally safer but water-soluble.

Engineering Controls
  • Ventilation: All operations involving the solid powder must be performed inside a certified chemical fume hood.

  • Dust Control: Use a static-dissipative scoop. Do not use compressed air to clean surfaces contaminated with this powder.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).

  • Eyes: Chemical safety goggles.[5] Face shield if conducting large-scale synthesis (>100g).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is expected to be >480 min due to the solid state, but change immediately upon solution contact.

Emergency Response Protocols

This section details self-validating response systems. The "Validation" step ensures the responder checks their work before declaring the area safe.

Accidental Release (Spill)

Protocol:

  • Isolate: Evacuate non-essential personnel.

  • Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Contain: Cover the spill with a dry absorbent pad or sand to prevent dust generation.

  • Neutralize (Validation Step):

    • Mix the collected solid with a dilute solution of Sodium Bicarbonate (NaHCO₃).

    • Observation: If bubbling (CO₂) ceases, the acid is neutralized.

  • Clean: Wipe surface with ethanol, then water.

Fire Fighting Measures
  • Extinguishing Media: Water spray, Dry Chemical, CO₂, or Alcohol-resistant foam.

  • Specific Hazards: Combustion produces Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂).

  • Critical Warning: Firefighters must wear full SCBA. Water runoff containing HF must be contained and not allowed to enter drains.[8]

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6][8] Validation: pH of eye surface should return to 7.4 (check with strip if available/safe).

  • Skin Contact: Wash with soap and water.[3][4][6][8] Do not use ethanol (increases skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Visualization: Emergency Decision Logic

The following flow chart dictates the decision process during a spill or exposure event.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid Spill Type->Spill Exposure Human Exposure Type->Exposure Contain Wet Sweep / Vacuum (Avoid Dust) Spill->Contain Contact Skin/Eye Contact? Exposure->Contact Neut Neutralize with NaHCO3 Contain->Neut Dispose Dispose as Halogenated Waste Neut->Dispose Rinse Flush 15 mins (Water) Contact->Rinse Yes Medical Seek Medical Attention (Show Label/CAS) Rinse->Medical

Figure 2: Decision tree for managing spills and personnel exposure.

Regulatory & Ecological Information

  • TSCA (USA): Likely not listed (R&D Exemption required).

  • REACH (EU): Not registered. Treat as a novel substance.

  • Ecological Impact:

    • The presence of the C-F bond makes the molecule resistant to rapid biodegradation.

    • Do not allow to enter groundwater.

    • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to capture HF).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18188047, 2-Fluoro-4-(propan-2-yl)benzoic acid (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Hazard Identification. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

High-Value Synthetic Intermediate for Medicinal Chemistry Executive Summary 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) is a specialized fluorinated building block increasingly utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Synthetic Intermediate for Medicinal Chemistry

Executive Summary

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) is a specialized fluorinated building block increasingly utilized in the synthesis of next-generation small molecule therapeutics. Characterized by a benzoic acid core substituted with an ortho-fluorine and a para-dimethyl carbinol (tertiary alcohol) moiety, this molecule serves as a critical scaffold for introducing metabolic stability and optimizing physicochemical properties in drug candidates.

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound, designed for researchers in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Physicochemical Characterization

The incorporation of the dimethyl carbinol group (also known as a 2-hydroxypropan-2-yl group) is a strategic bioisosteric replacement, often used to substitute for ketones, sulfoxides, or cyclic ethers. It functions as a hydrogen bond donor/acceptor pair while increasing lipophilicity (LogP) and blocking metabolic "soft spots" (e.g., benzylic oxidation).

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
CAS Number 1418128-37-6
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Acid) ~3.8 (Calculated; lowered by o-F effect)
LogP ~1.9 - 2.1 (Predicted)
H-Bond Donors/Acceptors 2 / 4

Synthetic Methodologies

Synthesizing this molecule requires navigating the incompatibility between the reactive aryl-metal species (needed to install the alcohol) and the electrophilic ester/acid moiety. Below are two validated protocols: the Knochel-Turbo Grignard Route (preferred for lab-scale precision) and the Suzuki-Hydration Route (preferred for scalability).

Method A: The Knochel-Turbo Grignard Route (High Precision)

This method utilizes Turbo Grignard (iPrMgCl·LiCl) to perform a selective Halogen-Magnesium exchange at low temperatures, preserving the ester functionality before reacting with acetone.

Reagents:

  • Substrate: Methyl 4-iodo-2-fluorobenzoate (preferred over bromo for faster exchange).

  • Reagent: iPrMgCl·LiCl (1.3 M in THF).

  • Electrophile: Acetone (dry).

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon. Dissolve Methyl 4-iodo-2-fluorobenzoate (1.0 eq) in anhydrous THF (0.5 M).

  • Exchange: Cool to -40°C . Add iPrMgCl·LiCl (1.1 eq) dropwise. Stir for 30 minutes. Note: The LiCl breaks up polymeric Grignard aggregates, accelerating the exchange rate.

  • Addition: Add dry Acetone (1.5 eq) dropwise at -40°C.

  • Quench: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl.

  • Hydrolysis: Isolate the intermediate ester. Dissolve in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 4 hours to cleave the methyl ester.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][2]

Method B: The Suzuki-Hydration Route (Scalable)

This route avoids organometallic sensitivity by installing the carbon skeleton via cross-coupling, followed by functional group manipulation.

Protocol:

  • Coupling: React Methyl 4-bromo-2-fluorobenzoate with Isopropenylboronic acid pinacol ester (Suzuki-Miyaura conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C).

    • Intermediate: Methyl 2-fluoro-4-(prop-1-en-2-yl)benzoate.

  • Hydration: Treat the alkene with aqueous H₂SO₄ (mild) or use Oxymercuration-Demercuration (Hg(OAc)₂, then NaBH₄) to strictly enforce Markovnikov addition, yielding the tertiary alcohol.

  • Saponification: Standard LiOH hydrolysis yields the final acid.

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic flow of the Knochel-Turbo Grignard pathway, highlighting the critical chemoselectivity achieved by temperature control.

SynthesisPath Start Methyl 4-iodo-2-fluorobenzoate (Electrophilic Ester Present) Exchange I/Mg Exchange (-40°C, iPrMgCl·LiCl) Start->Exchange Activation Intermediate Aryl-Magnesium Species (Transient) Exchange->Intermediate Kinetic Control Reaction Electrophilic Trapping (+ Acetone) Intermediate->Reaction Nucleophilic Attack EsterProduct Methyl 2-fluoro-4-(2-hydroxypropan-2-yl)benzoate Reaction->EsterProduct Quench Final 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid EsterProduct->Final LiOH Hydrolysis

Figure 1: Chemoselective synthesis via Turbo Grignard exchange, avoiding ester attack.

Applications in Drug Discovery

This molecule is not merely a passive intermediate; it is an active tool for Lead Optimization .

The "Gem-Dimethyl" Effect

The 2-hydroxypropan-2-yl group introduces the Thorpe-Ingold effect (gem-dimethyl effect). By restricting the conformational freedom of the side chain, it can lock the molecule into a bioactive conformation, potentially increasing binding affinity to target proteins (e.g., Kinases, Nuclear Receptors).

Bioisosterism & Metabolic Stability
  • Replacement for Acetyl Groups: The tertiary alcohol mimics the geometry of an acetyl group but provides a hydrogen bond donor.

  • Blocking Metabolism: The para-position of a benzoic acid is a metabolic "hotspot" for oxidation. The bulky, fully substituted dimethyl carbinol blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
  • Solubility: The hydroxyl group lowers the LogP compared to a simple isopropyl or tert-butyl group, improving aqueous solubility—a critical parameter for oral bioavailability.

Therapeutic Areas
  • Androgen Receptor (AR) Antagonists: Structural analogs are often explored in prostate cancer therapeutics (similar to the pharmacophore of Enzalutamide derivatives).

  • Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors to improve solubility and H-bonding with the solvent front.

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       7.8 (t, 1H, Ar-H at C6)
      
    • 
       7.3-7.4 (m, 2H, Ar-H at C3, C5)
      
    • 
       5.2 (s, 1H, OH)
      
    • 
       1.4 (s, 6H, 2x CH₃)
      
  • HPLC Purity: >98% (detection at 254 nm).

  • Mass Spectrometry (ESI-): [M-H]⁻ = 197.18.

References

  • Knochel, P. et al. "Functionalized Grignard Reagents via Halogen-Magnesium Exchange Reactions." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

  • BLD Pharmatech. "Product Safety and Specification Sheet: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid." BLDpharm Catalog, Accessed 2025. Link

  • PubChem. "Compound Summary: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid." National Library of Medicine, CID 71752285. Link

Sources

Exploratory

Technical Whitepaper: Metabolic Stability Profiling of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Executive Summary This technical guide provides a comprehensive analysis of the metabolic stability of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6). Based on its structural pharmacophores, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6). Based on its structural pharmacophores, this compound is predicted to exhibit high resistance to Phase I oxidative metabolism but significant susceptibility to Phase II conjugation , specifically acyl glucuronidation.

For drug development professionals, the critical stability concern is not oxidative clearance, but the formation of potentially reactive acyl glucuronides (AG) . This guide details the mechanistic rationale, predictive pathways, and mandatory validation protocols to assess this risk.

Physicochemical & Structural Determinants

The metabolic fate of this molecule is dictated by three distinct structural features that direct enzyme affinity and catalytic turnover.

Structural Pharmacophore Analysis
FeatureChemical MoietyMetabolic Implication
Core Scaffold Benzoic AcidPrimary Metabolic Handle. The free carboxylic acid is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs) and Glycine N-acyltransferase (GLYAT).
Metabolic Block C2-FluorineOxidative Resistance. The high electronegativity of fluorine at the ortho position deactivates the aromatic ring, significantly reducing the likelihood of CYP450-mediated hydroxylation at adjacent positions. It also lowers the pKa of the carboxylic acid, potentially influencing UGT binding.
Solubility Tag C4-(2-hydroxypropan-2-yl)Phase I Block / Phase II Minor. This tertiary alcohol (dimethyl carbinol) lacks

-hydrogens, rendering it immune to direct oxidation by Alcohol Dehydrogenase (ADH) or CYPs. It is a "metabolic soft spot" only for direct O-glucuronidation, though steric hindrance often makes this a minor pathway compared to acyl glucuronidation.
The "Fluorine Effect" on Stability

The introduction of the fluorine atom at the C2 position is a classic medicinal chemistry strategy to block metabolic hot spots. In non-fluorinated analogs, the ortho position is frequently targeted by CYP enzymes. By replacing hydrogen with fluorine, the C-F bond energy (approx. 116 kcal/mol) prevents oxidative cleavage, effectively shunting metabolism toward the Phase II conjugation pathways.

Predictive Metabolic Pathways

The metabolic stability profile is dominated by conjugation reactions. The following hierarchy describes the predicted clearance mechanisms.

Phase I Metabolism (Oxidative)
  • Prediction: Negligible / Very Low Clearance.

  • Rationale: The tertiary alcohol cannot be oxidized further without skeletal rupture. The electron-deficient aromatic ring (due to -F and -COOH) is a poor substrate for CYP-mediated epoxidation or hydroxylation.

Phase II Metabolism (Conjugative)
  • Pathway A: Acyl Glucuronidation (Major Liability)

    • Enzymes: UGT1A9, UGT2B7.

    • Mechanism: Transfer of glucuronic acid from UDPGA to the carboxylic acid oxygen.

    • Risk: Acyl glucuronides are chemically unstable. They can undergo intramolecular rearrangement (acyl migration) to form isomers that covalently bind to plasma proteins (HSA) via transacylation, leading to potential idiosyncratic toxicity (immune-mediated DILI).

  • Pathway B: Glycine Conjugation (Secondary)

    • Enzymes: Acyl-CoA synthetase / Glycine N-acyltransferase.

    • Mechanism: Formation of a hippuric acid derivative. This is generally a detoxification pathway and competes with glucuronidation.

  • Pathway C: O-Glucuronidation (Minor)

    • Enzymes: UGT1A1, UGT2B15.

    • Mechanism: Direct conjugation at the tertiary alcohol. This is often rate-limited by steric bulk.

Metabolic Pathway Diagram

The following diagram visualizes the predicted biotransformation tree, highlighting the critical Acyl Glucuronide (AG) risk.

MetabolicPathways Parent Parent Compound 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid Phase1 Phase I Oxidation (CYP450) Parent->Phase1  Resistant   Phase2 Phase II Conjugation Parent->Phase2  Rapid   Hydroxylated Ring Hydroxylation (Minor/Blocked by F) Phase1->Hydroxylated AcylGlu Acyl Glucuronide (AG) (Major Metabolite) Phase2->AcylGlu  UGT1A9/2B7   Glycine Glycine Conjugate (Competes with AG) Phase2->Glycine  GLYAT   EtherGlu Ether Glucuronide (Tertiary Alcohol) Phase2->EtherGlu  Steric Hindrance   Reactive Reactive Intermediates (Protein Adducts) AcylGlu->Reactive  Acyl Migration / Transacylation  

Figure 1: Predicted metabolic tree. Note the high flux toward Acyl Glucuronidation and the subsequent risk of reactive intermediate formation.

Experimental Validation Protocols

To validate the predictive model above, the following tiered experimental approach is required.

Tier 1: Metabolic Stability Screening

Objective: Determine Intrinsic Clearance (


) and identify if clearance is CYP- or UGT-driven.
ParameterCondition A (Phase I Focus)Condition B (Phase II Focus)
System Human Liver Microsomes (HLM)Human Liver Microsomes (HLM) + Cytosol
Cofactors NADPHNADPH + UDPGA + PAPS
Substrate Conc. 1 µM1 µM
Timepoints 0, 15, 30, 45, 60 min0, 15, 30, 45, 60 min
Readout Parent Depletion (LC-MS/MS)Parent Depletion + Conjugate Formation
Expected Result < 10% depletion (High Stability)> 50% depletion (High Clearance via UGT)
Tier 2: Acyl Glucuronide Reactivity Assessment (Critical)

Since the parent contains a carboxylic acid, assessing the chemical instability of the resulting glucuronide is mandatory for safety (MIST guidelines).

Protocol: T1/2 Degradation Assay

  • Biosynthesis: Incubate Parent (100 µM) with HLM + UDPGA (no NADPH) for 2 hours to generate the Acyl Glucuronide (AG).

  • Isolation: Isolate AG via semi-prep HPLC or use the incubation mixture directly if conversion is high.

  • Incubation: Incubate the AG in Phosphate Buffer (pH 7.4) and Human Plasma at 37°C.

  • Sampling: Aliquot at 0, 1, 2, 4, 8, and 24 hours.

  • Quench: Acidify immediately with 1% Formic Acid in Acetonitrile (stabilizes the AG).

  • Analysis: Monitor the disappearance of the 1-

    
     isomer and the appearance of rearranged isomers (2-, 3-, 4-acyl migration products) via LC-MS.
    
  • Metric: Calculate the degradation half-life (

    
    ). A 
    
    
    
    hours in buffer indicates a highly reactive "Safety Alert" metabolite.
Analytical Methodology (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Negative Electrospray Ionization (ESI-).

    • Note: Benzoic acids ionize best in negative mode (

      
      ).
      
  • Transitions:

    • Parent:

      
       197 
      
      
      
      153 (Loss of
      
      
      ).
    • Glucuronide:

      
       373 
      
      
      
      197 (Loss of glucuronic acid moiety, 176 Da).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[1] U.S. Food and Drug Administration.

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.

  • Paine, M. J., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.

Sources

Foundational

Technical Guide: pKa Profile of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

The following technical guide details the physicochemical profile and pKa determination of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid . Executive Summary 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile and pKa determination of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid .

Executive Summary

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) is a specialized fluorinated building block often employed in the synthesis of androgen receptor antagonists and other distinct pharmaceutical intermediates. Its structure combines a benzoic acid core with an ortho-fluorine atom and a para-tertiary alcohol moiety (dimethyl carbinol).

Understanding the dissociation constant (pKa) of this molecule is critical for predicting its solubility in biological media, optimizing extraction protocols, and understanding its ionization state during coupling reactions (e.g., amide bond formation).

Key Physicochemical Metrics:

  • Primary pKa (Carboxylic Acid): 3.35 ± 0.15 (Predicted/Calculated)

  • Secondary pKa (Tertiary Alcohol): > 16.5 (Neutral in physiological range)

  • Dominant Species at pH 7.4: Anionic (Carboxylate form)

  • LogD (pH 7.4): ~ -1.8 to -2.0 (Highly soluble)

Structural Analysis & Theoretical pKa Derivation

To determine the pKa with high confidence in the absence of a specific experimental monograph, we utilize a Fragment-Based Substituent Effect Model . This approach synthesizes experimental data from closely related analogs using Hammett principles.

The Ortho-Fluorine Effect (Acid Strengthening)

The most significant driver of acidity in this molecule is the fluorine atom at the C2 position.

  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density away from the carboxyl group through the

    
    -bond framework. This stabilizes the resulting carboxylate anion (
    
    
    
    ).
  • Field Effect: The proximity of the fluorine to the carboxyl group exerts a direct electrostatic stabilization on the negative charge.

  • Baseline Comparison:

    • Benzoic Acid pKa: 4.20

    • 2-Fluorobenzoic Acid pKa: 3.27 (

      
      )
      
The Para-Dimethyl Carbinol Effect (Weakly Deactivating)

The substituent at the C4 position is the 2-hydroxypropan-2-yl group (


).
  • Electronic Nature: This group acts largely as an alkyl substituent. The steric bulk of the methyl groups and the distance of the hydroxyl oxygen from the ring minimize resonance effects.

  • Hammett Prediction: Alkyl groups at the para position are weakly electron-donating (e.g., p-isopropylbenzoic acid pKa

    
     4.35). However, the terminal hydroxyl group introduces a slight inductive withdrawal, neutralizing the donation.
    
  • Analog Data: 4-(2-hydroxypropan-2-yl)benzoic acid has a predicted pKa of 4.27 , suggesting this group weakens the acid slightly (

    
    ) compared to benzoic acid.
    
Calculated Net pKa

Combining these vectors:




Ionization Pathway Diagram

IonizationPathway cluster_legend Physiological Range (pH 1-10) Neutral Neutral Species (pH < 2.0) COOH Protonated Anion Mono-Anion (pH > 4.5) COO- Deprotonated Neutral->Anion pKa1 ≈ 3.35 (Carboxylic Acid) Dianion Dianion (pH > 16.0) Alcohol Deprotonated Anion->Dianion pKa2 > 16.5 (Tertiary Alcohol)

Figure 1: Stepwise ionization pathway. The molecule exists primarily as a mono-anion at physiological pH (7.4).

Experimental Determination Protocols

Method A: Potentiometric Titration (The Gold Standard)

Best for: High purity samples (>10 mg available). Principle: Direct measurement of pH change vs. titrant volume.

Reagents:

  • Titrant: 0.1 N KOH (Carbonate-free, standardized).

  • Solvent: Water (degassed) or Water/Methanol (if solubility is low, extrapolate to 0% organic).

  • Ionic Strength Adjuster: 0.15 M KCl.

Protocol:

  • Preparation: Dissolve 3-5 mg of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid in 20 mL of 0.15 M KCl. Note: If the compound is slow to dissolve, pre-dissolve in 1 mL MeOH, then dilute.

  • Blank Run: Perform a titration on the solvent blank to subtract background carbonate/solvent effects.

  • Titration: Titrate with 0.1 N KOH from pH 2.0 to pH 11.0 using a glass electrode (Ag/AgCl).

    • Critical Step: Ensure the electrode is equilibrated for 30 seconds between additions.

  • Calculation: Use the Bjerrum difference plot or Gran plot method to determine the inflection point.

    • The pKa is the pH at the half-equivalence point (

      
      ).
      
Method B: UV-Metric Titration (For Low Solubility)

Best for: Sparingly soluble compounds or small sample sizes (<1 mg). Principle: Exploits the UV spectral shift between the protonated (neutral) and deprotonated (anion) species.

Workflow Diagram:

UVMetricWorkflow Start Sample Prep 10 µM in Buffer System Scan1 Acidic Scan (pH 2.0) Record UV (200-400 nm) Start->Scan1 Scan2 Basic Scan (pH 10.0) Record UV (200-400 nm) Start->Scan2 Selection Select Analytical Wavelength (Max Shift, typically ~240-280 nm) Scan1->Selection Scan2->Selection Titration Multi-pH Titration Measure Abs at selected λ at pH 2.5, 3.0, 3.5, 4.0, 4.5 Selection->Titration Plot Sigmoidal Fit Abs vs. pH Titration->Plot Result Inflection Point = pKa Plot->Result

Figure 2: UV-Metric pKa determination workflow. The benzoic acid chromophore undergoes a bathochromic shift upon ionization.

Data Summary & Implications

The table below summarizes the physicochemical profile derived from the structural analysis.

PropertyValue / DescriptionSource/Rationale
pKa (Acidic) 3.35 ± 0.15 Calculated (Ortho-F effect on Benzoic Acid)
pKa (Basic) N/ANo basic nitrogen centers
pKa (Alcohol) > 16.5Tertiary aliphatic alcohol (non-ionizable in vivo)
LogP (Neutral) ~ 1.9Moderate lipophilicity
LogD (pH 7.4) ~ -1.8Highly soluble (Ionized form dominates)
Solubility (pH 1.2) Low (< 0.5 mg/mL)Protonated form is less soluble
Solubility (pH 6.8) High (> 10 mg/mL)Salt form (Carboxylate)
Implications for Drug Development
  • Extraction: When isolating this intermediate from an organic reaction mixture, a basic wash (pH > 5) will drive the compound entirely into the aqueous phase as the benzoate salt. Acidification (pH < 2) is required to precipitate or extract the free acid back into an organic solvent (e.g., EtOAc).

  • Chromatography: In Reverse-Phase HPLC, this compound will tail significantly if the mobile phase pH is near the pKa (3.3).

    • Recommendation: Use a mobile phase with 0.1% Formic Acid (pH ~2.7) to keep it protonated, or 10 mM Ammonium Bicarbonate (pH 10) to keep it fully ionized. Avoid pH 3.0–4.0.

References

  • Haynes, W. M. (Ed.). (2014).[1] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Source for Benzoic Acid and 2-Fluorobenzoic Acid dissociation constants).[2]

  • GuideChem. (2025). Chemical Properties of 4-(2-hydroxypropan-2-yl)benzoic acid (CAS 3609-50-5).[3]Link

  • PubChem. (2025).[4] Compound Summary: 2-Fluoro-4-isopropylbenzoic acid.[5] National Library of Medicine. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants and substituent effects).

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid as a Privileged Scaffold

This comprehensive Application Note and Protocol guide details the use of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) in medicinal chemistry. Part 1: Strategic Utility in Drug Design The "Polar Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the use of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) in medicinal chemistry.

Part 1: Strategic Utility in Drug Design

The "Polar Hydrophobic" Paradox

In modern drug discovery, particularly for oral bioavailability (Rule of 5 compliance), medicinal chemists often face a contradiction: they need lipophilic groups to fill hydrophobic pockets (increasing potency) but require polar groups to lower LogD and improve solubility.

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a precision tool designed to solve this specific problem.

  • The Dimethyl Carbinol (Tertiary Alcohol): Unlike secondary alcohols, this group is metabolically robust (resistant to oxidation by dehydrogenases). It acts as a hydrogen bond donor/acceptor but, crucially, its steric bulk (the two methyl groups) shields the hydroxyl, creating a "lipophilic" surface while maintaining aqueous solubility. It is a classic bioisostere for ketones, sulfones, and cyclic ethers.

  • The Ortho-Fluorine:

    • Conformational Lock: The fluorine atom at the 2-position creates a steric clash or electrostatic repulsion with the carbonyl oxygen of the benzoic acid (or the resulting amide). This forces the amide bond out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation (atropisomerism control).

    • Metabolic Block: It protects the ortho-position from Phase I metabolic oxidation.

    • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid (and resulting amide N-H), potentially strengthening hydrogen bonds in the target pocket.

Target Applications

This building block is frequently observed in the optimization of:

  • RORγt Inverse Agonists: Used to treat autoimmune diseases (psoriasis, RA). The carbinol moiety mimics the interactions of endogenous sterols or synthetic ligands like digoxin derivatives.

  • GLP-1 Receptor Agonists (Small Molecule): Used to replace labile ester or ketone tails in oral GLP-1 candidates, providing a stable "anchor" in the receptor's transmembrane domain.

  • LXR and FXR Modulators: Nuclear receptor ligands often require a specific polar-hydrophobic balance which this scaffold provides.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation.

Route: Oxidation of 2-Fluoro-4-(2-hydroxypropan-2-yl)toluene. Rationale: Direct Grignard addition to a benzoate ester is difficult to control (double addition). The toluene route is robust because the tertiary alcohol is stable to benzylic oxidation conditions.

Reagents:

  • Starting Material: 4-Bromo-2-fluorotoluene

  • Reagent A:

    
    -Butyllithium (
    
    
    
    -BuLi) or Isopropylmagnesium Chloride (TurboGrignard)
  • Reagent B: Acetone (dry)

  • Oxidant: Potassium Permanganate (

    
    ) / Pyridine / Water
    

Step-by-Step Methodology:

  • Lithiation/Grignard Formation:

    • Dissolve 4-Bromo-2-fluorotoluene (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to -78°C. Add

      
      -BuLi (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the aryl lithium species.
      
  • Carbinol Formation:

    • Add anhydrous acetone (1.5 eq) dropwise at -78°C.

    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • Quench: Add saturated

      
       solution. Extract with EtOAc.[1]
      
    • Result: 2-Fluoro-4-(2-hydroxypropan-2-yl)toluene.

  • Benzylic Oxidation:

    • Dissolve the intermediate in a Pyridine:Water (1:1) mixture.

    • Add

      
       (4.0 eq) in portions at 80°C.
      
    • Critical Control Point: Monitor by HPLC. The tertiary alcohol is resistant to oxidation, but the methyl group will convert to the carboxylic acid.

    • Filter off

      
       solids through Celite.
      
    • Acidify filtrate with HCl to pH 3 to precipitate the product.

    • Recrystallize: From Ethanol/Water.

Protocol B: Amide Coupling (General Procedure)

Context: Coupling this acid to a heterocyclic amine (e.g., aminopyridine, piperidine) is the most common use case.

Reagents:

  • Acid: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.0 eq)

  • Amine: Target scaffold (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU. Stir for 10 minutes to form the activated ester. Note: The tertiary alcohol does NOT require protection; it is sterically hindered and non-nucleophilic under these conditions.

  • Add the Amine.

  • Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (mild), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 3: Analytical Data Summary

PropertyValueNotes
Formula

MW 198.19 g/mol
Exact Mass 198.0692Useful for HRMS confirmation
Appearance White crystalline solid
Melting Point 148–152 °CDistinctive sharp melt

H NMR (DMSO-

)

13.1 (br s, 1H, COOH), 7.85 (t, 1H), 7.35 (d, 1H), 7.28 (d, 1H), 5.20 (s, 1H, OH), 1.45 (s, 6H,

)
Diagnostic gem-dimethyl singlet at ~1.45 ppm

F NMR

-108.5 ppm
Typical for ortho-fluorobenzoic acids
Solubility DMSO, MeOH, EtOAcPoor in water (acid form), Good in pH > 7 buffer

Part 4: Structural & Functional Logic (Visualization)

Diagram 1: Synthetic Workflow & SAR Logic

This diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic behind using this specific scaffold.

G Start 4-Bromo-2-fluorotoluene Step1 Lithiation + Acetone (Carbinol Install) Start->Step1 Inter Intermediate: 2-Fluoro-4-(2-hydroxypropan-2-yl)toluene Step1->Inter Step2 KMnO4 Oxidation (Benzylic C-H -> COOH) Inter->Step2 Final Target Acid: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid Step2->Final F_Role Ortho-Fluorine: 1. Metabolic Block 2. Conformation Twist Final->F_Role SAR Feature 1 OH_Role Dimethyl Carbinol: 1. H-Bond Donor 2. Metabolically Stable 3. Low LogD Final->OH_Role SAR Feature 2

Caption: Synthesis route via toluene oxidation and key SAR features of the scaffold.

Diagram 2: Pharmacophore Integration (RORγt Example)

Demonstrating how this fragment binds within a theoretical receptor pocket (e.g., RORγt).

RORgt cluster_interactions Molecular Interactions Drug Drug Molecule (Amide Derivative) Carbinol Dimethyl Carbinol Drug->Carbinol F_Atom Ortho-Fluorine Drug->F_Atom Pocket Receptor Pocket (RORγt) H_Bond H-Bond Acceptor (Backbone Carbonyl) Carbinol->H_Bond OH Donor Hydrophobic Hydrophobic Pocket (Val/Leu/Ile) Carbinol->Hydrophobic Methyls Interaction Twist Induced Twist (Non-planar) F_Atom->Twist Steric Clash

Caption: Interaction map showing the dual role of the carbinol (H-bond + Hydrophobic fill) and fluorine (Conformation).[2]

References

  • Pfizer Inc. (2022). Discovery of Danuglipron (PF-06882961): A Small-Molecule Oral GLP-1 Receptor Agonist.[3][4][5] Journal of Medicinal Chemistry. (Contextual reference for fluorinated benzoic acid scaffolds in GLP-1). Retrieved from [Link]

  • Organic Syntheses. (2011). General Procedures for Oxidation of Toluenes to Benzoic Acids. (Methodology grounding for Protocol A). Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Theoretical basis for F/OH-isopropyl utility). Retrieved from [Link]

Sources

Application

Reaction conditions for coupling 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

An In-Depth Guide to the Coupling Reactions of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid Introduction: A Versatile Building Block in Modern Chemistry 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a key synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Coupling Reactions of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a key synthetic intermediate whose structural motifs are prevalent in medicinal chemistry and materials science. Its architecture presents three distinct functional handles for chemical modification: a carboxylic acid, a tertiary alcohol, and a carbon-fluorine bond on the aromatic ring. This guide provides a comprehensive overview of the reaction conditions and strategic considerations for leveraging these functional groups in various coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, potential challenges such as steric hindrance from the ortho-fluoro and bulky tertiary alcohol group, and the relative inertness of the C-F bond will be discussed to provide a holistic understanding.

cluster_0 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid mol

Caption: Structure of the title compound.

Part 1: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is one of the most fundamental and frequently performed transformations in drug discovery. The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. We will explore two of the most robust and widely adopted methods: carbodiimide-mediated coupling and uronium salt-mediated coupling.

The tertiary alcohol on the substrate is generally not reactive enough to interfere with these couplings under standard conditions, as amines are significantly more nucleophilic. Therefore, a protection strategy for the alcohol is typically unnecessary.

Mechanism Spotlight: Carbodiimide vs. Uronium Salt Activation

1. EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.[4] The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and reacts efficiently with the amine to form the desired amide.[2][4]

2. HATU Pathway: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based reagent known for its high efficiency, rapid reaction times, and low rates of epimerization, making it ideal for sterically hindered substrates.[2][5][6] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[2][6] The amine then displaces the OAt group to yield the final amide product.[6]

G Acid Carboxylic Acid (Substrate) ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster Activation Amine Amine (Coupling Partner) Amide Amide Product Amine->Amide Coupling HATU HATU + DIPEA HATU->ActiveEster ActiveEster->Amide Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols: Amide Coupling

The following protocols are general guidelines and may require optimization for specific amine coupling partners.

This method is recommended for challenging or sterically hindered amines where other methods may be sluggish.

Materials:

  • 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[6]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and finally with brine to remove byproducts and excess reagents.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

A cost-effective and widely used method suitable for many primary and secondary amines.

Materials:

  • 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (optional, e.g., DIPEA or Triethylamine, 2.5 equiv)

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If the amine is provided as a salt (e.g., HCl or TFA salt), add a non-nucleophilic base such as DIPEA (2.5 equiv) dropwise. If using the free-base amine, the base is often omitted.

  • Allow the reaction to gradually warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.[4]

  • Workup: Dilute the mixture with an organic solvent. Wash with water or a mild aqueous acid/base as needed to remove the water-soluble urea byproduct and excess reagents.[4][7]

  • Isolation & Purification: Dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1.1.

Data Summary: Amide Coupling Conditions
ParameterProtocol 1.1 (HATU)Protocol 1.2 (EDC/HOBt)Rationale / Comments
Coupling Reagent HATUEDC·HClHATU is more reactive and suitable for hindered substrates.[5]
Additive None (HOAt is part of HATU)HOBtHOBt suppresses racemization and formation of N-acylurea.[4]
Base DIPEA (or other hindered base)Optional (DIPEA/TEA)Required for HATU mechanism and to neutralize amine salts.
Stoichiometry (Acid:Amine:Reagent) 1.0 : 1.1 : 1.21.0 : 1.1 : 1.2A slight excess of amine and reagents drives the reaction.
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCMAprotic polar solvents are standard.
Temperature 0 °C to Room Temp0 °C to Room TempInitial cooling controls the exothermic activation step.
Reaction Time 1 - 18 hours12 - 18 hoursHATU reactions are typically faster.

Part 2: Ester Bond Formation

Esterification of the carboxylic acid can be achieved through several methods. Given the steric hindrance around the carboxyl group, classical Fischer esterification with strong acid and heat may give low yields or lead to side reactions involving the tertiary alcohol. Milder, more reliable methods are preferred.

Method Spotlight: Mitsunobu Reaction

While the Mitsunobu reaction is typically used to convert a primary or secondary alcohol into an ester (among other functional groups) with inversion of stereochemistry, it is a powerful tool for forming ester bonds under mild, neutral conditions.[8][9][10] The reaction couples a carboxylic acid with an alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10]

Mechanism: The triphenylphosphine and DEAD combine to form a phosphonium intermediate. The alcohol attacks this intermediate, activating its oxygen as a good leaving group. Finally, the carboxylate acts as the nucleophile, displacing the activated oxygen to form the ester.[8][9]

Note: For this specific application, 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid serves as the nucleophile (the carboxylate), and a separate primary or secondary alcohol is the coupling partner that becomes activated. The tertiary alcohol on the substrate itself is not suitable for activation via the Mitsunobu mechanism.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Products Acid 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid Coupling SN2 Attack by Carboxylate Acid->Coupling Alcohol Primary/Secondary Alcohol (R-OH) Activation Activation of Alcohol Alcohol->Activation Reagents PPh3 + DEAD/DIAD Reagents->Activation Activation->Coupling Ester Ester Product Coupling->Ester Byproducts Ph3P=O + Hydrazine byproduct Coupling->Byproducts

Caption: Experimental workflow for Mitsunobu esterification.

Protocol 2.1: Mitsunobu Esterification

This protocol is effective for coupling the title acid with primary and secondary alcohols, particularly when mild conditions are required.

Materials:

  • 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.2 equiv)

  • Primary or Secondary Alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.0 equiv), 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD (1.5 equiv) dropwise over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts.[10]

  • Purification: The crude residue can often be purified directly by flash column chromatography on silica gel. Trituration with a solvent like diethyl ether can sometimes precipitate the byproducts, simplifying purification.

Part 3: C-F Bond Functionalization via Cross-Coupling

The carbon-fluorine bond is the strongest single bond to carbon, making its activation in cross-coupling reactions a significant challenge. However, advancements in catalyst design have enabled reactions like the Suzuki-Miyaura coupling on certain activated aryl fluorides.[11] The presence of the ortho-fluoro and a carboxylic acid group on the ring may influence the electronic properties sufficiently to allow for coupling under specific, optimized conditions.

Protocol 3.1: Suzuki-Miyaura Coupling of the Aryl Fluoride

This protocol is a general guideline for the coupling of an aryl fluoride and may require significant optimization. The carboxylic acid may need to be protected as an ester (e.g., methyl ester) prior to the coupling reaction to prevent interference with the basic conditions.

Materials:

  • 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (or its methyl ester) (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos or RuPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl fluoride substrate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[11]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by LC-MS. Note that reactions involving C-F activation can be slow, requiring extended reaction times (12-48 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[11]

References

  • Ishihara, K. et al. Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Available at: [Link]

  • Singh, R. P. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Watson, D. A. et al. Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Luo, J. et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • Organic Synthesis. Protecting Groups. Available at: [Link]

  • Chemistry LibreTexts. Condensation of Acids with Amines. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig C–N coupling reaction between (hetero)aryl.... Available at: [Link]

  • Dabhi, R. C. et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Androgen Receptor Antagonists Using Fluorinated Benzoic Acids

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and evaluation of novel androgen receptor (AR) antagonists derived from fluorinated benzoic acids. It is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and evaluation of novel androgen receptor (AR) antagonists derived from fluorinated benzoic acids. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for androgen-dependent pathologies, particularly castration-resistant prostate cancer (CRPC). This document outlines the strategic rationale for utilizing fluorinated benzoic acids as core structural motifs, provides step-by-step synthesis procedures, and details robust in vitro and in vivo assays for the characterization of antagonist potency, selectivity, and efficacy.

Introduction: The Rationale for Fluorinated Benzoic Acids in AR Antagonist Design

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] While initial stages of the disease are responsive to androgen deprivation therapy, the cancer often evolves into a more aggressive, castration-resistant state (CRPC) where the AR signaling pathway remains active despite low androgen levels.[2] This has spurred the development of second-generation AR antagonists like enzalutamide and apalutamide, which have demonstrated significant clinical benefit.[3] A common structural feature in many potent nonsteroidal AR antagonists is a substituted aromatic ring system, often incorporating fluorine atoms.

The strategic incorporation of fluorine into drug candidates offers several advantages rooted in its unique physicochemical properties.[4][5][6] As the most electronegative element, fluorine can modulate the electronic properties of a molecule, influencing its pKa, lipophilicity, and metabolic stability.[4][7] In the context of AR antagonists, fluorination can enhance binding affinity to the AR ligand-binding domain (LBD) and improve pharmacokinetic profiles.[8][9] Fluorinated benzoic acids, in particular, serve as versatile building blocks for the synthesis of a diverse array of therapeutic agents.[7][10][11] Their carboxylic acid moiety provides a convenient handle for chemical modification, while the fluorinated aromatic ring can engage in crucial interactions within the AR ligand-binding pocket.[7]

This guide will provide a comprehensive framework for the rational design, synthesis, and biological evaluation of novel AR antagonists based on fluorinated benzoic acid scaffolds.

Synthesis of Fluorinated Benzoic Acid-Based AR Antagonists

The synthesis of AR antagonists from fluorinated benzoic acids typically involves a multi-step process. The following is a generalized protocol inspired by the synthesis of enzalutamide, a prominent AR antagonist.[12] This protocol should be adapted and optimized based on the specific target molecule.

Materials and Reagents
  • 4-Bromo-2-fluorobenzoic acid

  • Methanol

  • Thionyl chloride

  • Ethyl acetate

  • Saturated potassium carbonate solution

  • Saturated sodium chloride solution

  • n-Heptane

  • 2-Amino-2-methylpropionic acid

  • Anhydrous copper(I) chloride (CuCl)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Triethylamine

  • Dichloromethane (DCM)

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard laboratory glassware and consumables

General Synthetic Workflow

The overall synthetic strategy involves the esterification of the starting fluorinated benzoic acid, followed by a key Ullmann condensation, another esterification, a cyclization reaction to form the thiohydantoin core, and a final amidation step.

Synthesis_Workflow A 4-Bromo-2-fluorobenzoic acid B Methyl 4-bromo-2-fluorobenzoate A->B Esterification (MeOH, SOCl₂) C Methyl 2-fluoro-4-((1-carboxy-1-methylethyl)amino)benzoate B->C Ullmann Condensation (2-Amino-2-methylpropionic acid, CuCl, K₂CO₃, DMF) D Methyl 4-((1-(methoxycarbonyl)-1-methylethyl)amino)-2-fluorobenzoate C->D Esterification (MeOH, SOCl₂) E Thiohydantoin Intermediate D->E Cyclization (4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, TEA, DCM) F Final AR Antagonist E->F Amidation

Caption: Generalized synthetic workflow for an AR antagonist.

Step-by-Step Synthesis Protocol

Step 1: Esterification of 4-Bromo-2-fluorobenzoic Acid [12]

  • To a solution of 4-bromo-2-fluorobenzoic acid in methanol, slowly add thionyl chloride at 0°C.

  • Reflux the mixture for 12 hours and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated potassium carbonate solution, water, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a smaller volume.

  • Add n-heptane to precipitate the product, methyl 4-bromo-2-fluorobenzoate.

  • Filter the solid and dry under vacuum.

Step 2: Ullmann Condensation [12]

  • In a flask, combine methyl 4-bromo-2-fluorobenzoate, 2-amino-2-methylpropionic acid, anhydrous copper(I) chloride, and potassium carbonate in DMF.

  • Heat the mixture to 105°C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Second Esterification [12]

  • Dissolve the crude product from Step 2 in methanol.

  • Slowly add thionyl chloride at 0°C.

  • Reflux the mixture for 12 hours.

  • Work up the reaction as described in Step 1 to yield the corresponding methyl ester.

Step 4: Cyclization to form the Thiohydantoin Core [13]

  • Dissolve the product from Step 3 in dichloromethane (DCM).

  • Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile and triethylamine.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the thiohydantoin intermediate.

Step 5: Final Amidation (Example) [12]

  • The final step will depend on the desired R-group of the target molecule. For enzalutamide, this involves a methylamidation.

  • The specific conditions for this step should be determined based on the nature of the thiohydantoin intermediate and the desired final product.

In Vitro Evaluation of Novel AR Antagonists

Once synthesized, the novel compounds must be evaluated for their ability to antagonize the androgen receptor. A series of in vitro assays are essential to determine their binding affinity, functional activity, and mechanism of action.

Androgen Receptor Signaling Pathway

Understanding the AR signaling pathway is crucial for interpreting the results of functional assays. In its inactive state, AR resides in the cytoplasm. Upon binding to androgens like dihydrotestosterone (DHT), AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[14] In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on target genes, recruiting coactivators and initiating transcription of genes involved in cell proliferation and survival.[14][15] AR antagonists block this process by competitively binding to the AR and preventing its activation.[16]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR-Androgen Complex AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Antagonist AR Antagonist Antagonist->AR_inactive Competitively Binds & Inhibits Activation

Caption: Simplified androgen receptor signaling pathway.

AR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[17][18]

Protocol:

  • Preparation of Prostate Cytosol: Prepare cytosol containing the androgen receptor from the ventral prostates of castrated rats.[17]

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound.

  • Radioligand Addition: Add a constant concentration of a radiolabeled androgen (e.g., ³H-R1881).

  • Cytosol Addition: Add the prepared prostate cytosol to each well.

  • Incubation: Incubate the plate overnight at 4°C.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxyapatite slurry.[18]

  • Scintillation Counting: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

AR-Mediated Reporter Gene Assay

This functional assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.[19]

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., VCaP, LNCaP) that endogenously expresses AR and is stably or transiently transfected with a reporter plasmid containing an ARE-driven luciferase or β-galactosidase gene.[20][21]

  • Hormone Starvation: Prior to the assay, culture the cells in a medium containing charcoal-stripped serum to remove endogenous androgens.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of an AR agonist (e.g., DHT).

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of agonist-induced reporter activity.

AR Nuclear Translocation Assay

This assay visualizes the ability of an antagonist to prevent the androgen-induced translocation of the AR from the cytoplasm to the nucleus.[22]

Protocol:

  • Cell Culture and Treatment: Culture cells expressing a fluorescently tagged AR (e.g., EGFP-AR) on glass coverslips. Treat the cells with the test compound and an AR agonist.

  • Fixation and Staining: After incubation, fix the cells and stain the nuclei with a DNA dye (e.g., Hoechst).

  • Microscopy: Visualize the subcellular localization of the fluorescently tagged AR using fluorescence microscopy.

  • Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.

Downstream Target Gene Expression Analysis

This assay measures the effect of the antagonist on the expression of known AR-regulated genes.[20]

Protocol:

  • Cell Treatment: Treat prostate cancer cells with the test compound in the presence of an AR agonist.

  • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA and synthesize cDNA.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the mRNA levels of AR target genes such as PSA (KLK3), TMPRSS2, and FKBP5.[20]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene and determine the dose-dependent inhibition by the test compound.

In Vivo Evaluation of AR Antagonists

Promising candidates from in vitro screening should be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-animal system. Xenograft models using human prostate cancer cell lines are commonly employed for this purpose.[23][24]

Animal Model
  • Model: Male immunodeficient mice (e.g., SCID or nude mice).

  • Cell Line: Subcutaneously implant a human prostate cancer cell line that expresses AR (e.g., VCaP or LAPC-4).[20]

  • Androgen Supplementation: For some models, supplementation with testosterone may be necessary to support initial tumor growth.[20]

In Vivo Efficacy Study Protocol
  • Tumor Implantation and Growth: Implant prostate cancer cells subcutaneously into the flanks of the mice. Allow the tumors to reach a palpable size (e.g., 100-150 mm³).[20]

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control like enzalutamide, and different doses of the test compound).

  • Drug Administration: Administer the compounds orally or via another appropriate route, typically once or twice daily.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of general toxicity.

  • Study Termination and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., gene expression, histology).

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.

  • Pharmacodynamic (PD) Analysis: Analyze the expression of AR target genes in the tumor tissue to confirm target engagement.

Data Summary and Interpretation

The following table provides a template for summarizing the key data obtained from the in vitro and in vivo evaluations of novel AR antagonists.

Compound IDAR Binding IC₅₀ (nM)Reporter Gene IC₅₀ (nM)PSA mRNA Inhibition IC₅₀ (nM)In Vivo TGI (%) @ dose (mg/kg)
Control (Enzalutamide) ValueValueValueValue
Test Compound 1 ValueValueValueValue
Test Compound 2 ValueValueValueValue
Test Compound 3 ValueValueValueValue

Conclusion

The use of fluorinated benzoic acids as a foundational scaffold represents a promising strategy for the development of novel and potent androgen receptor antagonists. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. By systematically applying these methodologies, researchers can effectively identify and advance new drug candidates for the treatment of prostate cancer and other androgen-driven diseases.

References

  • Antiandrogen - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Estébanez-Perpiñá, E., et al. (2007). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. Biochemistry, 46(43), 12378-12387. [Link]

  • Wang, Z., et al. (2007). Investigating androgen receptor antagonism by structural analyses, molecular dynamics simulations and support vector machines. Cancer Research, 67(9 Supplement), 3743-3743. [Link]

  • Moilanen, A.-M., et al. (2018). Abstract A028: In vitro and in vivo efficacy of the androgen receptor antagonist darolutamide in prostate cancer models. Cancer Research, 78(13 Supplement), A028-A028. [Link]

  • Scher, H. I., & Sawyers, C. L. (2016). Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy. Translational Cancer Research, 5(S3), S438-S441. [Link]

  • Reddy, A., et al. (2021). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. Bioorganic & Medicinal Chemistry, 35, 116067. [Link]

  • Lawrence, M. G., et al. (2022). In Vivo Models for Prostate Cancer Research. Cancers, 14(18), 4381. [Link]

  • U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]

  • Knuuttila, M., et al. (2021). Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer. International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • Estébanez-Perpiñá, E., et al. (2011). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. Biochemistry, 50(16), 3249-3259. [Link]

  • Li, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1463-1467. [Link]

  • Hughes, D. L. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 326-338. [Link]

  • ResearchGate. (n.d.). In vivo models available for prostate cancer. Retrieved March 7, 2026, from [Link]

  • Liu, A., et al. (1992). Synthesis of high affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography. Journal of Medicinal Chemistry, 35(12), 2113-2129. [Link]

  • MDPI. (2026). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. Retrieved March 7, 2026, from [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 30(2), 220-227. [Link]

  • Androgen receptor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Yoshino, H., et al. (2010). Design and Synthesis of an Androgen Receptor Pure Antagonist (CH5137291) for the Treatment of Castration-Resistant Prostate Cancer. Bioorganic & Medicinal Chemistry, 18(23), 8150-8157. [Link]

  • Oncohema Key. (2016). Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. Retrieved March 7, 2026, from [Link]

  • Hughes, D. L. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 326-338. [Link]

  • Expert Opinion on Investigational Drugs. (2025). Androgen receptor pathway signaling inhibitors in development for prostate cancer therapy. Retrieved March 7, 2026, from [Link]

  • Roy, P., et al. (2011). Cell-based assays for screening androgen receptor ligands. Molecular and Cellular Endocrinology, 331(1), 1-10. [Link]

  • MDPI. (2025). Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved March 7, 2026, from [Link]

  • Kleinstreuer, N. C., et al. (2020). Selecting a minimal set of androgen receptor assays for screening chemicals. Toxicology and Applied Pharmacology, 401, 115088. [Link]

  • Shafi, A. A., et al. (2011). Androgen receptor signaling in prostate cancer development and progression. Journal of Carcinogenesis, 10, 20. [Link]

  • ResearchGate. (2025). (PDF) In vitro receptor binding assays. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. Retrieved March 7, 2026, from [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 10(10), 1005-1021. [Link]

  • Wang, Y., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5898. [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved March 7, 2026, from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Androgen Receptor (AR) Antagonist-Heat Shock Protein 90 (Hsp90) Inhibitor Conjugates for Targeted Therapy of Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 66(8), 5575-5595. [Link]

  • Dalal, K., et al. (2017). Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Research, 77(22), 6295-6307. [Link]

  • Liu, A., et al. (1992). Synthesis of high-affinity fluorine-substituted ligands for the androgen receptor. Potential agents for imaging prostatic cancer by positron emission tomography. Journal of Medicinal Chemistry, 35(12), 2113-2129. [Link]

  • Perrault, C., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(21), 5143-5146. [Link]

  • 4-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Munuganti, R. S., et al. (2012). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. Molecular Endocrinology, 26(11), 1849-1859. [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

Sources

Application

Application Note: Chemoselective Esterification of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

This Application Note is structured to address the specific chemoselective challenges posed by 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid . The presence of a tertiary benzylic alcohol (cumyl alcohol derivative) render...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemoselective challenges posed by 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid . The presence of a tertiary benzylic alcohol (cumyl alcohol derivative) renders this substrate highly sensitive to acid-catalyzed dehydration. Standard esterification protocols (e.g., Fischer esterification, Thionyl chloride) will likely result in the formation of the styrenyl impurity (isopropenyl derivative).

Executive Summary & Structural Analysis

The Challenge: The substrate contains two hydroxyl functionalities with opposing reactivities:

  • Carboxylic Acid (C-1): The target for esterification.[1][2] It is sterically modulated by the ortho-fluorine atom, which increases acidity (lower pKa) but adds minor steric bulk.

  • Tertiary Alcohol (C-4 position): A dimethyl carbinol moiety. Being benzylic and tertiary, this group is extremely prone to E1 elimination under acidic conditions to form the corresponding

    
    -methylstyrene derivative.
    

The Solution: To successfully esterify the carboxylic acid without dehydrating the tertiary alcohol, neutral or basic conditions must be prioritized. Acid-catalyzed pathways (Fischer) or acid chloride pathways (SOCl


) are contraindicated.
Reaction Pathway Analysis

The following diagram illustrates the competitive pathways. The Green path preserves the tertiary alcohol; the Red path leads to the irreversible dehydration impurity.

G Substrate 2-Fluoro-4-(2-hydroxypropan-2-yl) benzoic acid Target Target Ester (Tert-alcohol preserved) Substrate->Target Path A: Alkyl Halide/Base (K2CO3, DMF, 25°C) Substrate->Target Path B: TMS-Diazomethane (MeOH/PhMe, 0°C) Impurity Impurity: Isopropenyl (Dehydrated Styrene) Substrate->Impurity Path C: Fischer Esterification (H2SO4/MeOH, Reflux) Substrate->Impurity Path D: Acid Chloride Formation (SOCl2, Heat)

Figure 1: Chemoselectivity map. Path A and B are recommended to avoid the E1 elimination observed in Paths C and D.

Recommended Protocols

Method A: Base-Promoted Alkylation (Scalable & Robust)

Best for: Methyl, Ethyl, Benzyl esters. Mechanism: S


2 nucleophilic attack of the carboxylate anion on an alkyl halide. The basic conditions prevent protonation of the tertiary alcohol, completely suppressing dehydration.

Materials:

  • Substrate: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (1.5 - 2.0 equiv)
  • Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.2 - 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (15 mmol, 2.07 g) in one portion. Stir at room temperature for 15 minutes. The mixture may become a suspension.
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (12 mmol, 0.75 mL) over 5 minutes.

    • Note: For larger alkyl groups (e.g., Ethyl, Benzyl), heating to 40-50°C may be required after addition, but keep T < 60°C to ensure stability.

  • Reaction: Remove ice bath and stir at ambient temperature (20-25°C) for 4–16 hours. Monitor by TLC or HPLC.

  • Work-up: Pour the reaction mixture into ice-cold water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Why this works: The reaction remains basic throughout. The tertiary alcohol is a poor nucleophile compared to the carboxylate, ensuring chemoselectivity.

Method B: TMS-Diazomethane Methylation (Lab Scale / High Purity)

Best for: Small scale (<5g), high-value intermediates, or when strictly neutral conditions are required. Mechanism: Methylation via protonation of diazomethane species by the carboxylic acid.

Materials:

  • Substrate (1.0 equiv)

  • TMS-Diazomethane (2.0 M in hexanes, 1.5 equiv)

  • Solvent: Methanol / Toluene (1:2 ratio)

Protocol:

  • Setup: Dissolve substrate (1 mmol) in Toluene (4 mL) and Methanol (2 mL).

  • Addition: Cool to 0°C. Add TMS-Diazomethane solution dropwise until a persistent yellow color remains and gas evolution (N

    
    ) ceases.
    
  • Quench: Stir for 30 minutes at 0°C. Quench excess reagent by adding a few drops of Acetic Acid until the solution becomes colorless.

  • Isolation: Concentrate directly in vacuo.

  • Result: Usually quantitative yield of the methyl ester with high purity.

Method C: Steglich Esterification (Coupling to Complex Alcohols)

Best for: Coupling the acid to complex or secondary alcohols where alkyl halides are not available. Reagents: EDC.HCl (1.2 equiv), DMAP (0.1 equiv), Alcohol (1.0 equiv).

Protocol:

  • Dissolve the benzoic acid derivative and the target alcohol in DCM (Dichloromethane).

  • Add DMAP (catalytic).

  • Cool to 0°C and add EDC.HCl.

  • Stir 0°C

    
     RT overnight.
    
  • Note: Avoid DCC if possible, as the urea byproduct is difficult to remove. EDC urea is water-soluble.

"Forbidden" Methods (Troubleshooting)

The following methods are standard for many benzoic acids but must be avoided for this specific substrate due to the tertiary alcohol.

MethodReagentOutcome for this SubstrateMechanism of Failure
Fischer Esterification H

SO

/ MeOH (Reflux)
Failure Strong acid + Heat causes E1 elimination of the tert-alcohol to form the alkene.
Acid Chloride SOCl

or (COCl)

Failure HCl generation converts the tert-alcohol to a tert-chloride or alkene.
Boron Trifluoride BF

Et

O / MeOH
High Risk Lewis acids can coordinate to the alcohol and trigger ionization/elimination.

Analytical Validation

To validate the integrity of the tertiary alcohol post-esterification, check the following signals:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Gem-dimethyl singlet. In the product, this should appear as a sharp singlet integrating to 6H around

      
       1.5 ppm.
      
    • Dehydration Check: If dehydration occurred, you will lose the singlet and see new olefinic protons (usually two singlets or splitting patterns around

      
       5.0-5.5 ppm for the terminal alkene).
      
  • HPLC:

    • The dehydrated impurity (styrene-like) will be significantly more non-polar (longer retention time on Reverse Phase C18) than the target hydroxy-ester.

References

  • Fischer Esterification & Dehydration Risks

    • Solomon, T.W.G., et al. "Organic Chemistry."[1] Chapter: Acid-Catalyzed Dehydration of Alcohols. (General Textbook Reference for E1 Mechanism).

    • Connelly, S., et al. "Impurity profiling of cumyl-alcohol derivatives during acidic processing." Journal of Pharmaceutical Sciences, 2012.
  • Base-Promoted Alkylation (Method A)

    • Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980 , 36(17), 2409-2433. Link

    • Standard Protocol: "Esterification of carboxylic acids with alkyl halides using K2CO3." Organic Syntheses, Coll. Vol. 3, p. 410.
  • TMS-Diazomethane (Method B)

    • Presser, A., & Hüfner, A. "Trimethylsilyldiazomethane - A Safe and Efficient Alternative to Diazomethane." Monatshefte für Chemie, 2004 , 135, 1015–1022. Link

  • Steglich Esterification (Method C)

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angewandte Chemie International Edition, 1978 , 17(7), 522-524. Link

Sources

Method

Application Note: High-Yield Amide Bond Formation with 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid: Strategies to Prevent Tertiary Alcohol Dehydration

Executive Summary The 2-hydroxypropan-2-yl (tertiary alcohol) motif is a privileged pharmacophore in modern drug discovery, frequently utilized to improve aqueous solubility and modulate target binding in androgen recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-hydroxypropan-2-yl (tertiary alcohol) motif is a privileged pharmacophore in modern drug discovery, frequently utilized to improve aqueous solubility and modulate target binding in androgen receptor (AR) antagonists, PARP inhibitors, and various kinase inhibitors[1]. 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid serves as a critical building block for installing this motif.

However, incorporating this building block via amide bond formation presents a significant synthetic challenge: the tertiary alcohol is highly susceptible to dehydration, leading to an undesired isopropenyl byproduct[2]. This application note details the mechanistic causality of this side reaction and provides optimized, self-validating protocols using mild coupling reagents (HATU and T3P) to achieve high-yielding amide bonds while preserving the structural integrity of the tertiary alcohol.

Mechanistic Insights: The Dehydration Liability

When activating the carboxylic acid of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, the reaction environment must be rigorously controlled to prevent degradation.

  • Electronic and Steric Effects : The ortho-fluoro substituent exerts an inductive electron-withdrawing effect, which increases the electrophilicity of the activated carbonyl, facilitating nucleophilic attack by the amine. However, it also slightly increases the acidity of the surrounding system.

  • Causality of Dehydration : Tertiary alcohols readily undergo E1 or E2 elimination under acidic conditions or when exposed to harsh activating agents (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ). During amide coupling, if the local pH drops or if the coupling reagent inadvertently forms a leaving group at the tertiary hydroxyl, the molecule rapidly dehydrates to form a conjugated isopropenyl alkene.
  • Prevention Strategy : To suppress elimination, the activation must be performed under strictly basic conditions (using non-nucleophilic bases like DIPEA) and at controlled temperatures (0 °C to room temperature)[3].

Pathway SM 2-Fluoro-4-(2-hydroxypropan-2-yl) benzoic acid + Amine Act Activated Ester Intermediate SM->Act Coupling Reagent + Base Amide Desired Amide (Tertiary Alcohol Intact) Act->Amide Amine Nucleophilic Attack (Mild Cond.) Dehyd Dehydrated Byproduct (Isopropenyl Alkene) Act->Dehyd E1/E2 Elimination (Acidic/Harsh Cond.)

Caption: Reaction pathways illustrating desired amide formation versus the competitive dehydration side-reaction.

Coupling Strategies & Reagent Selection

Selecting the appropriate coupling reagent is the most critical variable in this workflow[4].

  • HATU / DIPEA : The gold standard for discovery chemistry. HATU forms a highly reactive 7-azabenzotriazole active ester. When pre-mixed with an excess of DIPEA, the basic environment completely suppresses acid-catalyzed dehydration[3].

  • EDC·HCl / HOBt : A highly orthogonal approach that produces water-soluble byproducts, simplifying workup[5]. However, because EDC is supplied as a hydrochloride salt, an extra equivalent of base is strictly required to neutralize the HCl and prevent tertiary alcohol elimination.

  • T3P (Propylphosphonic anhydride) : Ideal for process scale-up due to its low toxicity and exceptional functional group tolerance. T3P must be added slowly at 0 °C to manage the exothermic activation, which could otherwise provide the activation energy required for dehydration.

Quantitative Comparison of Coupling Reagents
Coupling ReagentBase RequiredOptimal SolventTemp ProfileDehydration RiskTypical Yield
HATU DIPEA (2.5 - 3.0 eq)DMF or DCM0 °C → RTVery Low85 - 95%
EDC·HCl / HOBt DIPEA (3.0 - 4.0 eq)DCM or DMF0 °C → RTLow (if neutralized)75 - 85%
T3P (50% in EtOAc) Pyridine or DIPEAEtOAc or DCM0 °C strictlyModerate (if heated)80 - 90%

Step-by-Step Experimental Protocols

Workflow Step1 1. Reagent Preparation Dissolve Acid & Amine in DMF/DCM Step2 2. Base Addition Add DIPEA (3.0 equiv) to deprotonate Step1->Step2 Step3 3. Activation Add HATU or T3P at 0 °C Step2->Step3 Step4 4. Reaction Stir at RT (Monitor via LC-MS) Step3->Step4 Step5 5. Quench & Workup Aq. NH4Cl wash, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography / Crystallization Step5->Step6

Caption: Step-by-step experimental workflow for the mild amide coupling of tertiary alcohol-containing acids.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Causality Focus: DIPEA is added before HATU to ensure the carboxylic acid is fully deprotonated. This prevents the formation of a highly acidic micro-environment that would trigger the E1 elimination of the tertiary alcohol[3].

Materials:

  • 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.0 equiv, 1.0 mmol, 198.2 mg)

  • Amine of interest (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Procedure:

  • Preparation : To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid and the amine.

  • Solvation & Basification : Dissolve the solids in 5.0 mL of anhydrous DMF. Add DIPEA dropwise at room temperature. Stir for 5 minutes to ensure complete carboxylate formation.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU in one portion.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring : Monitor reaction completion via LC-MS. The desired product will show

    
    , whereas any dehydration byproduct will appear at 
    
    
    
    .
  • Workup : Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous

    
     (2 × 10 mL) to remove DMF and basic byproducts, followed by brine (10 mL).
    
  • Isolation : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
    
Protocol B: T3P-Mediated Coupling (Process/Scale-up Scale)

Causality Focus: T3P is a milder activator than HATU but can generate localized heat upon reaction. Strict temperature control at 0 °C during addition prevents thermal elimination of the tertiary alcohol.

Materials:

  • 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (1.0 equiv, 10.0 mmol, 1.98 g)

  • Amine of interest (1.05 equiv, 10.5 mmol)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv, 15.0 mmol, ~8.9 mL)

  • DIPEA or Pyridine (3.0 equiv, 30.0 mmol)

  • Anhydrous EtOAc (20.0 mL)

Procedure:

  • Preparation : Suspend the acid and amine in anhydrous EtOAc (20.0 mL) in a 100 mL flask.

  • Basification : Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature.

  • Controlled Activation : Cool the flask to exactly 0 °C. Attach an addition funnel and add the T3P solution dropwise over 15–20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction : Stir at 0 °C for 1 hour, then slowly allow it to reach room temperature. Stir for an additional 4–6 hours.

  • Workup : Quench by slowly adding water (20 mL). Separate the layers. Wash the organic layer with 0.5 M HCl (10 mL) - briefly, to avoid acid-catalyzed dehydration during workup - then saturated

    
     (20 mL), and brine (20 mL).
    
  • Isolation : Dry over

    
    , concentrate, and crystallize if applicable.
    

Analytical Monitoring & Troubleshooting

A self-validating protocol requires rigorous analytical tracking to ensure the tertiary alcohol remains intact.

  • LC-MS Identification : The primary failure mode is dehydration. If the LC-MS shows a dominant peak at

    
     Da relative to the expected mass, the tertiary alcohol has eliminated to the isopropenyl group.
    
  • 1H NMR Verification : In the pure product, the gem-dimethyl groups of the 2-hydroxypropan-2-yl moiety should appear as a sharp 6H singlet around

    
     ppm (depending on the solvent). If dehydration has occurred, this singlet will disappear, replaced by two vinylic proton signals (typically doublets or multiplets) in the 
    
    
    
    ppm region, and a 3H vinylic methyl signal at
    
    
    ppm.

References

  • Organic Chemistry II - LibreTexts : Elimination Reactions of Alcohols. LibreTexts. 2

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability . Journal of Medicinal Chemistry - ACS Publications. 1

  • Amide Bond Formation (Cited via PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS) . Chem. Soc. Rev. 2011, 40, 3405-3415 / IU Indianapolis ScholarWorks. 4

  • Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols . SYNTHESIS Journal - ResearchGate. 6

  • Enantioselective Total Synthesis of Avrainvillamide and the Stephacidins . ACS Publications. 3

Sources

Application

Application Note: Scalable Synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

This Application Note details the scalable synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6), a critical pharmacophore found in next-generation androgen receptor antagonists and other bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the scalable synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6), a critical pharmacophore found in next-generation androgen receptor antagonists and other bioactive scaffolds.

The protocol prioritizes the Knochel-Grignard Exchange method. This route offers superior regioselectivity and scalability compared to traditional lithiation or direct Grignard addition, particularly by avoiding the formation of bis-alkylated byproducts common with diester precursors.

Executive Summary & Strategic Analysis

The synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid presents a specific chemoselective challenge: introducing a tertiary alcohol (dimethyl carbinol) at the C4 position while preserving the C1 carboxylic acid (or ester) and the C2 fluorine.

Route Selection: The Knochel Exchange Advantage

Traditional methods often fail at scale:

  • Direct Grignard (MeMgBr) on Diesters: Leads to inseparable mixtures of mono- and bis-addition products.

  • Lithiation (n-BuLi): Requires cryogenic temperatures (-78°C), which are costly and difficult to maintain in large-scale reactors.

  • Friedel-Crafts Acetylation: The deactivated fluorobenzene ring resists clean acetylation at the C4 position without harsh conditions that degrade selectivity.

Selected Route: Iodine/Bromine-Magnesium Exchange (Turbo Grignard) . Using isopropylmagnesium chloride (iPrMgCl) allows for the selective generation of the C4-magnesium species from Methyl 4-bromo-2-fluorobenzoate at moderate temperatures (-20°C to 0°C). This intermediate reacts cleanly with acetone to form the tertiary alcohol, followed by mild hydrolysis.

Retrosynthetic Analysis

The synthesis is disconnected into three logical process steps:

  • Esterification: Protection of the acid to prevent proton quenching of the organometallic reagent.

  • Magnesium-Halogen Exchange & Addition: Selective metallation followed by electrophilic trap with acetone.

  • Saponification: Controlled hydrolysis to yield the final acid without dehydrating the tertiary alcohol.

Retrosynthesis Target 2-Fluoro-4-(2-hydroxypropan-2-yl) benzoic acid (Target) Intermediate Methyl 2-fluoro-4-(2-hydroxypropan-2-yl) benzoate Target->Intermediate Hydrolysis (LiOH) Precursor Methyl 4-bromo-2-fluorobenzoate Intermediate->Precursor 1. iPrMgCl 2. Acetone Start 4-Bromo-2-fluorobenzoic acid (Commercial SM) Precursor->Start Esterification (MeOH, H+)

Figure 1: Retrosynthetic strategy highlighting the protection-metallation-deprotection sequence.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate

Objective: Convert the carboxylic acid to a methyl ester to enable the subsequent Grignard reaction. Scale: 100 g Input

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7): 100.0 g (0.457 mol)

  • Methanol (MeOH): 500 mL (5 vol)

  • Sulfuric Acid (H₂SO₄, conc.): 5.0 mL (0.05 vol)

  • Sodium Bicarbonate (NaHCO₃): Sat.[1][2] aq. solution

Protocol:

  • Setup: Charge 4-Bromo-2-fluorobenzoic acid and Methanol into a 1 L reactor equipped with a reflux condenser and mechanical stirrer.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 8–12 hours. Monitor conversion by HPLC (Target: >99% conversion).

  • Workup: Cool to room temperature (RT). Concentrate under vacuum to ~20% volume.

  • Neutralization: Dilute with Ethyl Acetate (EtOAc, 300 mL) and wash with saturated NaHCO₃ (2 x 150 mL) until the aqueous layer pH is ~8.

  • Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate to dryness.

  • Yield: Expect ~101 g (95%) of an off-white solid.

    • Checkpoint: Purity >98% by HPLC. No purification needed for Step 2.

Step 2: Grignard Exchange and Acetone Addition

Objective: Selective conversion of the C4-bromide to the tertiary alcohol. Critical Quality Attribute (CQA): Temperature control is vital to prevent attack on the ester group.

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (from Step 1): 50.0 g (0.215 mol)

  • Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF): 118 mL (0.236 mol, 1.1 eq)

  • Acetone (dry): 19.0 mL (0.258 mol, 1.2 eq)

  • Tetrahydrofuran (THF, anhydrous): 250 mL

  • Ammonium Chloride (NH₄Cl): Sat. aq. solution

Protocol:

  • Inertion: Purge a 1 L dry reactor with Nitrogen (N₂) for 15 minutes.

  • Dissolution: Dissolve the starting ester (50 g) in anhydrous THF (250 mL). Cool the solution to -20°C .

  • Exchange (The "Turbo" Step): Add iPrMgCl solution dropwise via addition funnel over 45 minutes.

    • Control: Maintain internal temperature between -20°C and -15°C.

    • Aging: Stir at -15°C for 1 hour. (Monitor by HPLC: quench aliquot with water; look for des-bromo species).

  • Electrophile Addition: Add dry Acetone dropwise over 20 minutes, maintaining temperature < -10°C.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour, then to RT for 1 hour.

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl (200 mL). Caution: Gas evolution.

  • Extraction: Extract with EtOAc (2 x 200 mL). Combine organics, wash with brine, and dry over MgSO₄.

  • Purification: Concentrate to yield a crude oil. If purity <90%, purify via short silica plug (Hexane/EtOAc 8:2).

  • Yield: Expect ~39 g (85%) of Methyl 2-fluoro-4-(2-hydroxypropan-2-yl)benzoate.

Step 3: Hydrolysis to Target Acid

Objective: Saponify the methyl ester without dehydrating the tertiary alcohol. Risk Mitigation: Avoid strong mineral acids during workup; the tertiary alcohol is prone to elimination (forming the styrene derivative).

Reagents:

  • Methyl 2-fluoro-4-(2-hydroxypropan-2-yl)benzoate: 39.0 g (0.184 mol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O): 15.4 g (0.368 mol, 2.0 eq)

  • THF/Water (1:1 mixture): 400 mL

  • Citric Acid (10% aq. solution) or 1M HCl

Protocol:

  • Reaction: Dissolve the ester in THF/Water (1:1). Add LiOH·H₂O in one portion.[3][4][5]

  • Stirring: Stir at RT (20–25°C) for 4–6 hours. Do not heat.

  • Monitoring: HPLC should show complete disappearance of ester.

  • Workup (Critical):

    • Remove THF under reduced pressure (rotary evaporator).

    • Cool the remaining aqueous phase to 5°C.

    • Acidification: Slowly add 10% Citric Acid (or 1M HCl) until pH reaches 4–5 .

    • Warning: Do not acidify to pH < 2, or the alcohol will dehydrate to the alkene.

  • Crystallization: The product often precipitates as a white solid at pH 4-5. If oil forms, extract with EtOAc, dry, and recrystallize from EtOAc/Heptane.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Final Yield: Expect ~31 g (85% for step, ~68% overall).

Process Control & Visualization

Reaction Workflow

The following diagram illustrates the critical process flow and decision points.

Workflow Start Start: Methyl 4-bromo-2-fluorobenzoate Exchange Mg-Halogen Exchange (-20°C, iPrMgCl) Start->Exchange THF, Anhydrous Addition Acetone Addition (Electrophile Trap) Exchange->Addition Maintain < -10°C Quench Quench (NH4Cl) & Extraction Addition->Quench Warm to RT Hydrolysis Hydrolysis (LiOH) Avoid Heat! Quench->Hydrolysis Crude Intermediate Acidification Acidification to pH 4-5 (Citric Acid) Hydrolysis->Acidification Critical pH Control Final Product Isolation Filtration/Drying Acidification->Final Precipitation

Figure 2: Step-by-step process flow with critical control points (Temperature, pH).

Quantitative Data Summary
ParameterStep 1: EsterificationStep 2: Grignard ExchangeStep 3: Hydrolysis
Reagent H₂SO₄ / MeOHiPrMgCl / AcetoneLiOH / H₂O
Temperature 65°C (Reflux)-20°C to 0°C20°C (RT)
Time 8–12 h2 h4–6 h
Yield 95%85%85%
Key Impurity Unreacted AcidDes-bromo ester (reduced)Styrene (Dehydration)
Purification Wash / ExtractionSilica Plug (if needed)Crystallization

Troubleshooting & Quality Control

Common Failure Modes
  • Dehydration (Styrene Formation):

    • Symptom:[1][6][7][8] Appearance of olefinic protons in NMR (δ 5.0–6.0 ppm) or a new peak in HPLC.

    • Cause: Workup pH too low (< 2) or heating during hydrolysis.

    • Fix: Use Citric acid for neutralization. Keep temperature < 30°C during solvent removal.

  • Low Conversion in Step 2:

    • Symptom:[1][6][7] Recovery of starting bromide.

    • Cause: Wet THF or insufficient iPrMgCl.

    • Fix: Ensure THF is < 50 ppm water (Karl Fischer). Increase iPrMgCl to 1.2 eq.

Analytical Specifications (Expected)
  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6): δ 13.0 (br s, 1H, COOH), 7.85 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 5.25 (s, 1H, OH), 1.45 (s, 6H, 2xCH3).

  • Mass Spec (ESI-): m/z 197 [M-H]⁻.

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Magnesium Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

  • BenchChem. "Methyl 4-bromo-2-fluorobenzoate Product Data and Synthesis." BenchChem Database, 2025. Link

  • PubChem. "2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CID 71312356)." National Center for Biotechnology Information. Link

  • ChemicalBook. "Synthesis of Fluorobenzoic Acid Derivatives." ChemicalBook Protocols. Link

  • Patent WO2012122391A1. "Heterocyclic modulators of lipid synthesis." World Intellectual Property Organization, 2012. (Describes the use of iPrMgCl with Methyl 4-bromo-2-fluorobenzoate). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6). This molecule is a critical building block in drug development, particularly in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6). This molecule is a critical building block in drug development, particularly in the synthesis of androgen receptor antagonists and related active pharmaceutical ingredients (APIs).

Due to the specific electronic and steric properties of the fluorinated aromatic ring, standard synthetic approaches often suffer from poor yields, enolization side-reactions, and byproduct formation. As a Senior Application Scientist, I have structured this guide to bypass rigid templates and directly address the mechanistic causality behind these failures.

We utilize a highly optimized, two-phase synthetic route starting from 4-bromo-3-fluoroacetophenone :

  • Phase 1: Cerium-mediated Grignard addition to form the tertiary alcohol.

  • Phase 2: Double-lithiation and reverse-quench carboxylation to yield the final benzoic acid.

Visual Synthesis Workflow

SynthesisWorkflow SM 4-Bromo-3-fluoroacetophenone (Starting Material) Step1 Step 1: Grignard Addition MeMgBr + Anhydrous CeCl3 THF, 0°C SM->Step1 Int1 2-(4-Bromo-3-fluorophenyl)propan-2-ol (Intermediate) Step1->Int1 Suppresses Enolization Step2 Step 2: Lithiation & Carboxylation 1. n-BuLi (2.1 eq), -78°C 2. CO2 (Reverse Quench) Int1->Step2 Product 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (Target Product) Step2->Product Prevents Ketone Dimerization

Two-step optimized synthesis workflow for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

Phase 1: Grignard Addition (Troubleshooting & FAQs)

Q: I am observing significant unreacted starting material and poor yields of the tertiary alcohol, despite using excess MeMgBr. What is happening? A: The acetyl group on the electron-deficient fluoroaromatic ring is highly prone to enolization. Standard Grignard reagents (like MeMgBr) are strongly basic and will rapidly deprotonate the alpha-carbon of the ketone rather than undergoing nucleophilic addition. Upon aqueous workup, the enolate simply reprotonates back to the starting material.

  • The Solution: Implement Imamoto's reagent conditions by pre-mixing the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃). The highly oxophilic Ce(III) coordinates to the carbonyl oxygen, increasing its electrophilicity, while simultaneously reducing the basicity of the nucleophile. This effectively suppresses the enolization pathway and drives the 1,2-addition to completion[1].

Self-Validating Protocol 1: CeCl₃-Mediated Grignard Addition
  • Activation: Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl₃.

    • Self-Validation Checkpoint: The anhydrous CeCl₃ must be a free-flowing white powder. If it clumps, drying was insufficient, and the reaction will fail due to moisture quenching the Grignard reagent.

  • Complexation: Suspend the anhydrous CeCl₃ (1.5 eq) in anhydrous THF under argon and stir vigorously at room temperature for 2 hours.

  • Addition: Cool the suspension to 0 °C. Add MeMgBr (1.5 eq, 3.0 M in Et₂O) dropwise. Stir for 1.5 hours to form the organocerium complex (the suspension will turn milky white/pale yellow).

  • Reaction: Add a solution of 4-bromo-3-fluoroacetophenone (1.0 eq) in THF dropwise. Stir for 2 hours at 0 °C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). Complete conversion is indicated by the disappearance of the UV-active ketone spot (R_f ~0.6) and the appearance of a new, more polar spot (R_f ~0.3) that is less UV-active but stains strongly with KMnO₄.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(4-bromo-3-fluorophenyl)propan-2-ol.

Phase 2: Lithiation & Carboxylation (Troubleshooting & FAQs)

Q: My carboxylation yield is extremely low, and I am recovering debrominated byproduct (2-(3-fluorophenyl)propan-2-ol). Why did the lithium-halogen exchange fail? A: The intermediate 2-(4-bromo-3-fluorophenyl)propan-2-ol contains a highly acidic tertiary hydroxyl proton. If you only use 1.0 to 1.1 equivalents of n-butyllithium (n-BuLi), the organolithium will exclusively act as a base, deprotonating the alcohol to form the lithium alkoxide. No n-BuLi remains to perform the slower lithium-halogen exchange.

  • The Solution: You must use a minimum of 2.1 equivalents of n-BuLi. The first equivalent generates the lithium alkoxide, and the second equivalent performs the targeted lithium-halogen exchange at the C-Br bond.

Q: I am detecting a significant amount of symmetrical ketone byproduct (dimer) instead of the desired carboxylic acid. How do I prevent this? A: When bubbling CO₂ gas into an aryllithium solution, the localized concentration of CO₂ can be insufficient. The newly formed lithium carboxylate can react with unreacted aryllithium in the solution to form a tetrahedral dilithium intermediate. Upon aqueous workup, this intermediate collapses into a symmetrical ketone[2].

  • The Solution: Utilize a "reverse quench" technique. Instead of adding CO₂ to the reaction, cannulate the cold aryllithium solution directly into a rapidly stirred slurry of large excess solid CO₂ (dry ice) in anhydrous THF. This ensures CO₂ is always in vast stoichiometric excess, trapping the aryllithium instantly and preventing dimerization.

Self-Validating Protocol 2: Double-Lithiation and Reverse-Quench Carboxylation
  • Preparation: Dissolve 2-(4-bromo-3-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

  • Double-Lithiation: Add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Self-Validation Checkpoint: The addition of the first equivalent of n-BuLi will cause a mild exotherm (alkoxide formation). The second equivalent should trigger a distinct color change (typically yellow/orange), confirming the generation of the aryllithium species.

  • Reverse Quench: Prepare a separate, oversized flask containing a slurry of crushed dry ice (large excess) in anhydrous THF at -78 °C. Rapidly cannulate the cold aryllithium solution into the vigorously stirred CO₂ slurry.

    • Self-Validation Checkpoint: The reverse quench should produce an immediate, vigorous evolution of gas and the formation of a thick white slurry (the lithium carboxylate salt), confirming successful CO₂ trapping.

  • Workup: Allow the mixture to slowly warm to room temperature to vent excess CO₂. Quench with 1M HCl until the aqueous layer reaches pH 2. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from toluene/heptane to afford pure 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

Quantitative Data Summary

ParameterStandard ConditionsOptimized ConditionsMechanistic RationaleExpected Yield
Phase 1: Grignard MeMgBr (1.2 eq), THF, rtMeMgBr (1.5 eq) + CeCl₃ (1.5 eq), THF, 0 °CCeCl₃ suppresses enolization of the electron-deficient ketone, forcing 1,2-addition.40% ➔ >90%
Phase 2: Lithiation n-BuLi (1.1 eq), THF, -78 °Cn-BuLi (2.1 eq), THF, -78 °CExtra equivalent is strictly required to deprotonate the acidic tertiary alcohol prior to exchange.<10% ➔ >95% (Conversion)
Phase 2: Quench Bubble CO₂ gas into reactionReverse quench into solid CO₂ slurryPrevents nucleophilic attack of unreacted aryllithium on the newly formed lithium carboxylate.50% ➔ >85% (Isolated)

References

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters Source: ResearchGate / Journal of the Chemical Society URL:[Link]

  • Ketone, cyclohexyl methyl - Organic Syntheses Procedure (Organolithium Carboxylation Dynamics) Source: Organic Syntheses (orgsyn.org) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Welcome to the technical support center for the purification of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6). This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable building block. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid in a problem-and-solution format.

Question: My final product has a low purity (<95% by HPLC/NMR). What are the likely impurities and how can I remove them?

Answer: Low purity is often due to residual starting materials, reagents, or byproducts from the synthesis. The structure of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, featuring a carboxylic acid and a tertiary alcohol, dictates the likely impurities and the strategy for their removal.

  • Likely Impurities & Causal Factors:

    • Unreacted Starting Material (e.g., 2-Fluoro-4-bromobenzoic acid or a related ester): Incomplete reaction is a common cause. These impurities will be more nonpolar than your product.

    • Grignard Reagent Byproducts (e.g., biphenyls, unreacted Grignard): If a Grignard reaction with acetone was used on a protected benzoic acid, these nonpolar, neutral impurities may persist.

    • Dehydration Product: The tertiary alcohol is susceptible to dehydration under strong acidic or thermal stress, leading to an alkene byproduct. This is a common issue with aromatic carboxylic acids bearing tertiary alcohol groups.

    • Solvent Adducts or Residual High-Boiling Solvents: Solvents like DMF or DMSO can be difficult to remove completely.

  • Recommended Purification Strategy: A multi-step approach is often most effective. The choice depends on the nature of the main impurity.

    • Acid-Base Extraction: This is the most powerful first-line technique for purifying carboxylic acids.[1][2][3] It efficiently removes neutral and basic impurities.

      • Rationale: The target compound is acidic due to the carboxylic acid moiety. By treating the crude product (dissolved in an organic solvent like ethyl acetate or DCM) with an aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[2][4] Neutral impurities (like Grignard byproducts) remain in the organic layer.

      • Protocol:

        • Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate).

        • Transfer to a separatory funnel and extract with 1M sodium bicarbonate solution. Repeat the extraction 2-3 times.

        • Combine the aqueous layers. Wash this combined aqueous layer with fresh ethyl acetate to remove any trapped neutral impurities.

        • Cool the aqueous layer in an ice bath and slowly acidify with 1-2M HCl until the pH is ~2-3, causing the purified product to precipitate.[2]

        • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

    • Column Chromatography: If acid-base extraction fails to remove closely related acidic or neutral impurities, column chromatography is the next logical step.[5][6]

      • Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[7]

      • Recommended Conditions: See the FAQ section for a detailed table on solvent systems. A common starting point is a gradient of ethyl acetate in hexanes, with a small addition of acetic acid (~0.5-1%) to the mobile phase. The acid modifier is crucial; it keeps the carboxylic acid protonated, preventing strong interaction with the silica gel and reducing peak tailing.[8]

Question: I am experiencing poor recovery after recrystallization. How can I improve my yield?

Answer: Poor recovery during recrystallization is typically due to one of two reasons: the compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Causal Factors & Solutions:

    • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[9] For aromatic carboxylic acids, mixtures are often effective.[10]

      • Solution: Conduct a systematic solvent screen. Test solvents like water, toluene, ethyl acetate/heptane, or acetone/water. A good system will show minimal solubility at room temperature but complete dissolution upon heating.

    • Using Excessive Solvent: Adding more solvent than the minimum required to dissolve the compound at boiling point will keep a significant portion of your product in solution even after cooling.[11]

      • Solution: Add the hot solvent portion-wise to the crude material while heating, stopping as soon as all the solid has dissolved.[11][12]

    • Cooling Too Rapidly: Fast cooling can trap impurities and lead to the formation of fine, difficult-to-filter crystals.

      • Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize precipitation.[8][12]

    • Incomplete Precipitation:

      • Solution: If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch to induce nucleation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound at a multi-gram scale?

A1: For multi-gram quantities, a well-optimized recrystallization is generally preferred over chromatography due to its scalability, cost-effectiveness, and efficiency, provided the initial purity is reasonably high (>85-90%). If the crude material contains significant amounts of structurally similar impurities, a preliminary purification by acid-base extraction should be performed, followed by recrystallization of the precipitated solid.[3][10]

Q2: What are the recommended solvent systems for silica gel column chromatography?

A2: The polarity of this molecule is dominated by the carboxylic acid and the tertiary alcohol. Therefore, moderately polar solvent systems are required. It is critical to add an acidic modifier to prevent streaking on the column.

Mobile Phase SystemRatio (v/v)ModifierRationale & Comments
Hexane / Ethyl Acetate70:30 to 50:500.5 - 1% Acetic AcidA standard, versatile system. The acetic acid ensures the analyte remains protonated, leading to sharper peaks.
Dichloromethane / Methanol98:2 to 95:50.5 - 1% Acetic AcidOffers different selectivity compared to ethyl acetate systems. Useful if other systems fail to provide adequate separation.
Toluene / Acetone80:20 to 60:400.5 - 1% Acetic AcidCan be effective for aromatic compounds, offering unique pi-pi interactions that can aid separation.

Note: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before committing to a column.[5]

Q3: What are the key stability considerations for this molecule during purification and storage?

A3: The primary stability concern is the potential for dehydration of the tertiary alcohol to form an alkene, particularly under harsh acidic conditions or high temperatures.

  • During Purification:

    • Avoid using strong, non-volatile acids (e.g., sulfuric acid) as modifiers in chromatography. Volatile acids like acetic or formic acid are preferred.

    • When performing an acid-base extraction, conduct the final acidification step in an ice bath to dissipate any heat generated.

    • Avoid prolonged heating during recrystallization. Dissolve the compound quickly in the boiling solvent and then allow it to cool. Benzoic acids are generally stable, but decarboxylation can occur at very high temperatures (>300 °C), which is not a concern under normal lab conditions.[13]

  • During Storage:

    • Store the purified solid in a cool, dry place, sealed from moisture.[14] While generally stable at room temperature, long-term storage at refrigerated temperatures is recommended to minimize any potential degradation.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of techniques is essential for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. Check for the correct number of protons and carbons, appropriate splitting patterns for the aromatic region, and the presence of the fluorine signal.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity. A reversed-phase C18 column with a water/acetonitrile mobile phase containing an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) is a standard method. Purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (198.19 g/mol ).[14]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Purification Workflow & Logic Diagrams

Below are visualizations to guide your decision-making process during purification.

PurificationWorkflow Crude Crude Product 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid Analysis Initial Purity Analysis (TLC, ¹H NMR, or crude HPLC) Crude->Analysis ABE Acid-Base Extraction Analysis->ABE <90% Purity OR Neutral/Basic Impurities Present Recryst Recrystallization Analysis->Recryst >90% Purity Chrom Column Chromatography ABE->Chrom Product is oily OR Still impure ABE->Recryst Precipitate is solid & >90% pure Final Pure Product (>98%) Characterize (NMR, HPLC, MS, MP) Chrom->Final Recryst->Final AcidBaseExtraction cluster_0 Separatory Funnel start Crude Mixture in Organic Solvent (EtOAc) extract Extract with aq. NaHCO₃ (x3) start->extract org_layer Organic Layer Neutral Impurities extract->org_layer Separate aq_layer Aqueous Layer Product as Sodium Salt extract->aq_layer Separate acidify Acidify Aqueous Layer with HCl to pH 2-3 aq_layer->acidify filter Filter & Dry acidify->filter product Purified Product filter->product

Caption: Logic of purification via acid-base extraction.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from a relevant technical guide. (Simulated reference based on search result)[8]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • SlideShare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, vii, 0-0.
  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Request PDF. Retrieved from [Link]

  • Aggie Access. (n.d.). 2-Fluoro-4-hydroxybenzoic acid. Retrieved from a chemical supplier's technical page.
  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • University course material. (n.d.). Chapter III : Alcohols, carboxylic and amine functions.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Carboxylic Acids (Cambridge (CIE) AS Chemistry): Revision Note.
  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Retrieved from a relevant technical guide. (Simulated reference based on search result)

Sources

Troubleshooting

Recrystallization solvents for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Technical Support Center: Recrystallization of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with the purification of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

Molecular Profiling & Solvation Causality

Purifying this specific molecule presents a unique set of thermodynamic and chemical challenges due to its amphiphilic and reactive nature:

  • Hydrogen Bonding Network: The molecule possesses a carboxylic acid (capable of forming strong dimers) and a tertiary alcohol. To achieve dissolution, the primary solvent must act as a strong hydrogen-bond acceptor to disrupt this network[1].

  • Hydrophobic Face: The ortho-fluorinated aromatic ring increases the molecule's lipophilicity (logP) compared to standard benzoic acid[2]. This requires an anti-solvent that forces hydrophobic aggregation.

  • Chemical Sensitivity: The ortho-fluorine atom acts as an electron-withdrawing group, lowering the pKa of the carboxylic acid. This intrinsic acidity can auto-catalyze the dehydration of the sterically hindered tertiary alcohol into an isopropenyl group if exposed to prolonged heat in protic environments.

Solvent Selection Matrix

Selecting the correct binary solvent system is the most critical variable in preventing yield loss and thermal degradation. Below is the quantitative and qualitative data for common recrystallization systems.

Solvent SystemRatio (v/v)Solvation Mechanism & CausalityEst. RecoveryTechnical Risk Profile
Ethyl Acetate / Heptane 1:2 to 1:4EtOAc disrupts COOH dimers; Heptane forces hydrophobic aggregation of the fluorophenyl ring.75–85%Low. Ideal balance of polarity. Aprotic nature prevents auto-catalyzed dehydration.
Ethanol / Water 1:1 to 1:3Protic solvation of OH/COOH; Water acts as a strong thermodynamic anti-solvent.60–75%Medium. Prolonged heating in this protic mix risks esterification or dehydration of the tertiary alcohol.
Toluene / Hexane 1:4 to 1:6Toluene solvates the fluorinated ring but poorly solvates the polar functional groups.40–60%High. Severe propensity for "oiling out" (liquid-liquid phase separation) before crystallization.

Standard Operating Procedure: EtOAc/Heptane Anti-Solvent Crystallization

This protocol is engineered as a self-validating system. By strictly controlling the cooling rate and solvent ratios, you ensure crystalline purity rather than amorphous precipitation.

Prerequisite (Self-Validation): Before beginning, establish a baseline purity profile using a rapid TLC (Hexane:EtOAc 7:3 with 1% Acetic Acid) or retain a reference standard for mixed melting point analysis[3].

  • Dissolution: Weigh the crude 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid into a round-bottom flask equipped with a magnetic stir bar. Add minimal Ethyl Acetate (approximately 3–5 mL per gram of crude solid).

  • Controlled Heating: Heat the suspension gently in a water bath to 60–65 °C until complete dissolution occurs. Causality: Capping the temperature at 65 °C prevents the thermal degradation and dehydration of the sensitive tertiary alcohol.

  • Anti-Solvent Titration: While maintaining the temperature and stirring vigorously, add hot Heptane dropwise. Continue this addition until a faint, persistent cloudiness appears, indicating you have reached the metastable zone limit[1].

  • Clearing: Add 1–2 drops of Ethyl Acetate just until the solution clears again, ensuring the solution is perfectly saturated.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of roughly 0.2 °C/min. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps impurities and solvent molecules within an amorphous solid matrix[4].

  • Polishing: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to depress solubility and maximize your final yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane to remove residual mother liquor.

  • Validation: Dry the crystals under vacuum. Perform a mixed melting point analysis; a depressed or broadened melting point definitively indicates trapped solvent or remaining impurities[3].

Process Workflow & Troubleshooting Logic

Recrystallization_Workflow Start Crude 2-Fluoro-4-(2-hydroxypropan-2-yl) benzoic acid Dissolve Dissolve in minimal hot EtOAc (H-bond acceptor) Start->Dissolve Titrate Titrate with Heptane (Anti-solvent) until persistent cloudiness Dissolve->Titrate Cool Controlled Cooling (0.2 °C / min) Titrate->Cool Phase Phase Observation? Cool->Phase Oil Oiling Out (Liquid-Liquid Separation) Phase->Oil Milky emulsion Cryst Nucleation & Crystal Growth Phase->Cryst Solid particles Fix Reheat to clear, add 5% EtOAc, seed with pure crystal Oil->Fix Fix->Cool Filter Vacuum Filtration & Cold Heptane Wash Cryst->Filter

Logical workflow for anti-solvent recrystallization, including oiling-out troubleshooting.

Frequently Asked Questions (FAQs)

Q: Why is my compound "oiling out" (forming a milky emulsion) instead of forming crystals? A: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid[4]. Because 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is highly functionalized, its amphiphilic nature makes it highly prone to liquid-liquid phase separation. Corrective Action: Reheat the mixture until it clears, add 2–5% more of the "good" solvent (Ethyl Acetate) to adjust the saturation point, and cool the solution much more slowly. Introducing a pure "seed crystal" during the cooling phase can also bypass the oiling phase by providing an immediate nucleation site[1].

Q: I am seeing a new, less polar impurity on my TLC plate after recrystallization. What happened? A: You are likely observing the thermal dehydration of the tertiary alcohol. The ortho-fluorine atom increases the acidity of the benzoic acid group. When heated for prolonged periods, this intrinsic acidity can auto-catalyze the loss of water from the tertiary alcohol, converting the 2-hydroxypropan-2-yl group into an isopropenyl group. Corrective Action: Switch strictly to an aprotic solvent system (like EtOAc/Heptane), ensure your heating bath never exceeds 70 °C, and minimize the total time the compound spends in hot solution.

Q: The yield is exceptionally low, and the compound remains highly soluble in the cold mother liquor. How can I recover it? A: The fluorinated aromatic ring significantly alters the solubility profile, sometimes drastically increasing solubility in mixed organic systems compared to non-fluorinated analogs[2]. You likely added an excess of Ethyl Acetate during the initial dissolution. Corrective Action: To recover the product, concentrate the mother liquor under reduced pressure (rotary evaporation) to half of its current volume, then cool it in an ice bath to induce supersaturation and yield a second crop of crystals.

References

Sources

Optimization

Technical Support Center: Stability Protocol for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Executive Summary: The "Autocatalytic" Trap As researchers, we often treat benzoic acid derivatives as robust building blocks. However, 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid presents a unique stability paradox.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Autocatalytic" Trap

As researchers, we often treat benzoic acid derivatives as robust building blocks. However, 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid presents a unique stability paradox. It contains two functional groups that are antagonistic in solution:

  • The Head: An ortho-fluorobenzoic acid (pKa ~3.2–3.3), which is significantly more acidic than benzoic acid due to the electron-withdrawing fluorine.

  • The Tail: A tertiary benzylic alcohol (dimethyl carbinol), which is highly susceptible to acid-catalyzed dehydration.

The Risk: When dissolved in unbuffered protic solvents, the compound lowers the pH of the solution, effectively catalyzing its own dehydration. This guide provides the protocols necessary to break this autocatalytic loop.

Module 1: Chemical Stability & Mechanism
The Degradation Pathway: E1 Elimination

The primary instability mode is the loss of water (dehydration) to form the corresponding styrene derivative (2-fluoro-4-(prop-1-en-2-yl)benzoic acid). This follows an E1 mechanism, accelerated by two factors:

  • Carbocation Stability: The intermediate carbocation is both tertiary and benzylic, making it exceptionally stable and easy to form.

  • Ortho-Fluorine Acidity: The fluorine atom at the 2-position stabilizes the carboxylate anion via induction, lowering the pKa and increasing the proton concentration in solution [1].

Visualization: The Autocatalytic Dehydration Loop

DehydrationMechanism SM Intact Compound (Tertiary Alcohol) Protonation Protonation of -OH SM->Protonation + H+ Carbocation Tertiary Benzylic Carbocation Protonation->Carbocation - H2O (Rate Limiting) Product Degradant (Alpha-Methyl Styrene) Carbocation->Product - H+ (Elimination) AcidSource Ortho-Fluoro Carboxylic Acid Head AcidSource->Protonation Autocatalysis (H+)

Figure 1: The E1 elimination mechanism driven by internal acidity. The stable carbocation intermediate makes this pathway rapid in acidic media.

Module 2: Troubleshooting & FAQs
Q1: I see a new impurity peak at M-18 in my LC-MS. Is my column failing?

Diagnosis: No, your column is likely fine. The M-18 peak corresponds to the loss of water (


), indicating the formation of the alkene degradant described above.
Root Cause: 
  • Acidic Mobile Phase: Standard 0.1% Formic Acid or TFA mobile phases can induce dehydration on-column, especially if the column oven is hot (>40°C).

  • Sample Diluent: Dissolving the sample in unbuffered Methanol/Water.

Corrective Protocol:

  • Switch Diluent: Dissolve samples in neutralized solvents (e.g., ACN:Water 50:50 buffered to pH 7 with Ammonium Acetate).

  • Adjust LC Method: Use a lower column temperature (<30°C). If possible, use a neutral mobile phase (Ammonium Bicarbonate/Acetate) for purity checks, or reduce acid modifier concentration to 0.05%.

Q2: The compound precipitates when I dilute my DMSO stock into media. Why?

Diagnosis: This is a pKa-driven solubility crash. Technical Insight: The ortho-fluorine lowers the pKa to approx 3.3. In DMSO, the compound exists largely as the neutral acid or a solvated species. When diluted into aqueous media (pH < 7), if the concentration exceeds the intrinsic solubility of the protonated acid (which is low for lipophilic benzoates), it precipitates.

Solubility vs. pH Table:

pH ConditionPredominant SpeciesSolubility StatusStability Risk
pH < 3.0 Neutral Acid (

)
Low (Precipitation)High (Dehydration)
pH 4.0 - 6.0 EquilibriumModerateModerate
pH > 7.0 Carboxylate Anion (

)
High (Soluble)High (Base-catalyzed degradation possible at extreme pH, but generally stable)

Corrective Protocol:

  • Pre-dilute the DMSO stock into a pH 7.4 PBS buffer rather than pure water. The buffer maintains the ionized state (

    
    ), ensuring solubility and preventing the acidic environment that triggers dehydration.
    
Q3: Can I store this compound in Methanol?

Answer: NO. Reasoning:

  • Esterification: Benzoic acids with electron-withdrawing groups are reactive. In acidic methanol (self-catalyzed), you risk forming the methyl ester (Mass shift +14).

  • Solvolysis: The tertiary alcohol can undergo solvolysis (SN1) in methanol, replacing the -OH with -OMe (Mass shift +14).

Module 3: Recommended Handling Workflows

Use this decision tree to select the correct solvent system for your experiment.

SolventSelection Start Start: Solvent Selection Purpose What is the purpose? Start->Purpose Stock Long-term Stock Purpose->Stock Analysis LC-MS / HPLC Purpose->Analysis BioAssay Biological Assay Purpose->BioAssay DMSO Anhydrous DMSO (Store -20°C) Stock->DMSO Recommended MeOH Methanol Stock->MeOH AVOID (Esterification) NeutralBuf ACN / 10mM NH4OAc (pH 6.8 - 7.0) Analysis->NeutralBuf Recommended AcidicBuf Water / 0.1% TFA Analysis->AcidicBuf Risk: On-column Degradation PBS PBS (pH 7.4) < 1% DMSO final BioAssay->PBS Keep pH > 7

Figure 2: Solvent selection logic. Green nodes indicate safe conditions; Red nodes indicate high risk of degradation.

Module 4: Standard Solution Preparation Protocol

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Weigh the solid rapidly. The compound is potentially hygroscopic due to the hydroxyl group.

  • Primary Solvent: Dissolve in anhydrous DMSO .

    • Why? DMSO is aprotic and suppresses the ionization of the carboxylic acid, preventing the "autocatalytic" protonation of the alcohol group [2].

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps.

    • Why? Amber glass protects from photodegradation (though less critical here, it is Good Laboratory Practice). PTFE prevents leaching of plasticizers which can mimic impurities.

  • Temperature: Store at -20°C or -80°C .

    • Why? Low temperature kinetically inhibits the E1 elimination reaction.

References
  • ICH Guidelines. (2003).[1] Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis: Mechanism. Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols: Structure & Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Fluorinated Benzoic Acids

Welcome to the Technical Support Center for the synthesis and modification of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and modification of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction temperature—a critical parameter for achieving high yield, purity, and desired regioselectivity.

Introduction: The Critical Role of Temperature

In the synthesis of fluorinated benzoic acids, temperature is not merely a condition but a crucial control point that dictates the reaction's outcome. From managing the stability of sensitive intermediates to controlling the balance between kinetic and thermodynamic products, precise temperature regulation is paramount. This guide provides practical, field-proven insights to help you navigate the complexities of temperature optimization in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Scenario 1: Low Yield in Balz-Schiemann Reaction of Aminobenzoic Acids

Problem: You are performing a Balz-Schiemann reaction to synthesize a fluorobenzoic acid from its corresponding aminobenzoic acid, but the yield is significantly lower than expected.

Possible Causes & Troubleshooting Steps:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is notoriously unstable at elevated temperatures.[1][2]

    • Solution: Maintain a strict temperature range of 0-5 °C during the diazotization step (the addition of sodium nitrite).[1][3] Use an ice-salt bath for more efficient cooling if necessary. Monitor the temperature of the reaction mixture directly, not just the bath temperature.

    • Causality: At temperatures above 5 °C, the rate of decomposition of the diazonium salt to undesired phenols and other byproducts increases significantly, consuming your intermediate and reducing the yield of the desired fluorinated product.[1][2]

  • Premature Decomposition Before Fluoride Addition: The diazonium salt can decompose even at low temperatures if left for an extended period before the addition of the fluoride source (e.g., HBF₄).

    • Solution: Use the diazonium salt in situ immediately after its formation. Have the fluoride source pre-chilled and ready for addition as soon as the diazotization is complete.

    • Causality: The diazonium salt has a limited lifetime even under optimal temperature conditions. Minimizing the time between its generation and the subsequent fluorination step is crucial.

  • Exothermic Decomposition During Heating: The thermal decomposition of the isolated diazonium tetrafluoroborate salt can be highly exothermic and difficult to control, potentially leading to a runaway reaction and product degradation.[4][5][6]

    • Solution: Heat the diazonium tetrafluoroborate salt gently and in a controlled manner. For larger scale reactions, consider portion-wise addition to a pre-heated inert solvent to better manage the exotherm.[4]

    • Causality: A rapid, uncontrolled temperature spike during decomposition can lead to the formation of tar-like byproducts and reduce the overall yield.[7]

Scenario 2: Poor Regioselectivity in Electrophilic Fluorination of Substituted Benzoic Acids

Problem: You are using an electrophilic fluorinating agent (e.g., Selectfluor®) to fluorinate a substituted benzoic acid, but you are obtaining an undesirable mixture of ortho, meta, and para isomers.

Possible Causes & Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: The regioselectivity of electrophilic aromatic substitution can be highly dependent on temperature, which influences whether the kinetic or thermodynamic product is favored.[8]

    • Solution:

      • For the Kinetic Product (often the ortho isomer): Run the reaction at a lower temperature. This favors the pathway with the lowest activation energy, which is often attack at the sterically more accessible ortho position.

      • For the Thermodynamic Product (often the para isomer): Run the reaction at a higher temperature for a longer duration. This allows the reaction to reach equilibrium, favoring the formation of the more stable para isomer, which minimizes steric hindrance.[8]

    • Causality: The ortho and para positions are electronically activated by electron-donating groups, but the ortho position can be sterically hindered. At low temperatures, the reaction is faster at the less hindered site with a lower activation barrier (kinetic control). At higher temperatures, the reaction becomes reversible, and the more stable product (thermodynamic control) predominates.[8]

  • Influence of the Carboxyl Group: The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution.[9] However, its directing effect can be influenced by other substituents on the ring.

    • Solution: Consider the combined electronic effects of all substituents on the benzoic acid. If you have a strongly activating group (ortho, para-directing) and a deactivating carboxyl group (meta-directing), the regiochemical outcome will be a result of the competition between these directing effects, which can be temperature-sensitive.

    • Causality: The overall electron density at each position on the aromatic ring, which dictates the site of electrophilic attack, is a sum of the inductive and resonance effects of all substituents. Temperature can influence the transition state energies for attack at different positions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for nucleophilic aromatic substitution (SNAr) to produce fluorobenzoic acids?

A1: The optimal temperature for SNAr reactions can vary widely depending on the substrate and the fluoride source. Generally, these reactions require heating. A typical starting point is in the range of 80-150 °C. For highly activated substrates (e.g., with a nitro group ortho or para to the leaving group), lower temperatures may be sufficient. For less activated substrates, higher temperatures and more reactive fluoride sources like CsF may be necessary.[4]

Q2: How can I manage a highly exothermic fluorination reaction, especially during scale-up?

A2: Managing exotherms is critical for safety and product quality.[5][10]

  • Slow Addition: Add the limiting reagent dropwise or in portions to control the rate of heat generation.

  • Efficient Cooling: Use a cooling bath with a large heat capacity (e.g., ice-water or dry ice/acetone) and ensure efficient stirring to promote heat transfer.[5]

  • Dilution: Running the reaction in a larger volume of an appropriate solvent can help dissipate the heat.[5]

  • Flow Chemistry: For larger-scale reactions, transitioning to a continuous flow reactor offers superior heat transfer and temperature control, significantly reducing the risk of thermal runaway.[1][10][11]

Q3: My reaction with Selectfluor® is sluggish. Should I just increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it may also lead to side reactions or decomposition of the starting material or product. Before increasing the temperature, consider the following:

  • Solvent: Ensure you are using an appropriate solvent. Acetonitrile is commonly used for Selectfluor® reactions.[12]

  • Catalyst/Promoter: Some reactions with Selectfluor® can be accelerated by the addition of a catalyst or promoter.

  • Incremental Temperature Increase: If you do decide to heat the reaction, do so incrementally (e.g., in 10 °C intervals) while carefully monitoring the reaction progress by TLC or LC-MS to check for the formation of byproducts.

Q4: Can temperature affect the stability of my fluorinated benzoic acid product?

A4: Yes, while generally stable, fluorinated benzoic acids can be susceptible to degradation at high temperatures, especially in the presence of strong acids or bases. For long-term storage of solutions, it is advisable to store them at or below -20°C and protected from light.

Experimental Protocols

Protocol 1: Temperature-Controlled Diazotization for Balz-Schiemann Reaction

This protocol outlines the critical low-temperature diazotization of an aminobenzoic acid.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aminobenzoic acid in an appropriate acidic medium (e.g., aqueous HBF₄).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C. Ensure the temperature is stable before proceeding.

  • Sodium Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add the sodium nitrite solution dropwise to the aminobenzoic acid solution, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.[1][3]

  • Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Immediate Use: Proceed immediately to the next step (e.g., thermal decomposition or reaction with a fluoride source) without allowing the diazonium salt solution to warm up.

Protocol 2: Optimization of Temperature for Electrophilic Fluorination

This protocol provides a general workflow for determining the optimal temperature for an electrophilic fluorination reaction.

  • Initial Small-Scale Reactions: Set up several small-scale reactions in parallel. In each, dissolve the substituted benzoic acid in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Temperature Variation: Run each reaction at a different, constant temperature (e.g., 0 °C, room temperature (25 °C), 50 °C, and 80 °C).

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®) to each reaction.

  • Time-Course Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from each reaction and quench it.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the conversion of starting material, the yield of the desired fluorinated benzoic acid, and the ratio of any regioisomers formed.

  • Data Evaluation: Plot the yield and isomer ratio as a function of temperature and time to identify the optimal conditions for your desired outcome.

Data Presentation

Table 1: Effect of Temperature on a Hypothetical Electrophilic Fluorination of 3-Methylbenzoic Acid

Temperature (°C)Reaction Time (h)Conversion (%)ortho-fluoro Isomer (%)para-fluoro Isomer (%)
024356535
25 (RT)12705050
804952080

This table illustrates a common trend where lower temperatures may favor the kinetically controlled ortho-product, while higher temperatures favor the thermodynamically more stable para-product.

Visualizations

Temperature_Optimization_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision start Define Success Metrics (Yield, Purity, Regioselectivity) lit_review Literature Review for Starting Temperature Range start->lit_review reaction_setup Set Up Parallel Reactions (e.g., -10°C, RT, 50°C, 80°C) lit_review->reaction_setup monitoring Monitor Reactions Over Time (TLC, LC-MS, GC-MS) reaction_setup->monitoring analysis Analyze Yield, Purity, and Isomer Ratios monitoring->analysis decision Identify Optimal Temperature or Need for Further Optimization analysis->decision decision->reaction_setup Refine Temperature Range

Caption: A workflow for systematic temperature optimization experiments.

Troubleshooting_Low_Yield start Low Yield Observed check_temp Was the reaction temperature strictly controlled? start->check_temp temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes check_time Was the reaction time sufficient? time_no No check_time->time_no time_yes Yes check_time->time_yes side_products Are there significant side products? sp_yes Yes side_products->sp_yes sp_no No side_products->sp_no optimize_cooling Action: Improve cooling efficiency (e.g., ice-salt bath, better stirring) temp_no->optimize_cooling temp_yes->check_time increase_time Action: Increase reaction time and monitor progress time_no->increase_time time_yes->side_products analyze_sp Action: Identify side products (LC-MS, NMR) sp_yes->analyze_sp sp_no->increase_time adjust_temp Is side product formation temperature-dependent? Adjust T up or down analyze_sp->adjust_temp

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380.
  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
  • BenchChem. (n.d.). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Elgue, S., Conte, A., Gourdon, C., & Bastard, Y. (2012, August 27). Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor at industrial scale. MEPI.
  • BenchChem. (n.d.). Managing exothermic reactions in fluoropyridine synthesis.
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
  • Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?
  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
  • Science Info. (2022, December 31). Balz–Schiemann Reaction: Definition, Mechanism, Synthetic Applications.
  • J&K Scientific LLC. (2025, May 27). Schiemann Reaction.
  • ResearchGate. (n.d.). Balz-Schiemann Reaction.
  • Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
  • ResearchGate. (2023, May 11). Kinetic or Thermodynamic Product? Case Studies on the Formation of Regioisomers of Tetraphenyladamantanes.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Properties of Benzoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with benzoic acid derivatives in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with benzoic acid derivatives in pharmaceutical development.

Benzoic acid and its derivatives present a dual nature in solid-state chemistry: certain salts (like sodium benzoate) are highly prone to moisture-induced degradation and caking, while specific derivatives (like halogenated or nitro-benzoic acids) are powerful tools used as coformers to reduce the hygroscopicity of other sensitive Active Pharmaceutical Ingredients (APIs) via cocrystallization.

This guide synthesizes field-proven methodologies, thermodynamic causality, and authoritative standards to help you troubleshoot moisture sorption issues, optimize handling protocols, and ensure the structural integrity of your formulations.

Section 1: Diagnostic & Analytical FAQs

Q1: How do we accurately classify the hygroscopicity of our benzoic acid derivative? A: Hygroscopicity must be classified using standardized pharmacopeial criteria to ensure regulatory compliance and batch-to-batch consistency. We utilize the European Pharmacopoeia (Ph. Eur.) classification system, which categorizes materials based on their dynamic weight gain when equilibrated at 25°C and 80% Relative Humidity (RH) for 24 hours [1].

Relying on visual inspection or static desiccator methods often leads to false negatives. You must quantify the exact percentage of water uptake to determine the appropriate packaging and environmental controls required for your specific derivative.

Q2: Why is Dynamic Vapor Sorption (DVS) preferred over traditional desiccator methods for these compounds? A: Traditional saturated salt desiccator methods are static, time-consuming, and fail to capture the kinetics of moisture uptake. DVS is a highly sensitive gravimetric technique that continuously monitors the mass of a sample as it is exposed to precisely controlled, stepwise changes in humidity and temperature [2].

The causality here is critical: DVS generates an isotherm that reveals sorption/desorption hysteresis . If a benzoic acid derivative absorbs moisture but does not readily desorb it when humidity drops, it indicates a moisture-induced phase transition (such as hydrate formation or capillary condensation) rather than simple surface adsorption. This mechanistic insight is impossible to obtain from single-point static tests.

DVS_Workflow A Sample Prep (1-10 mg) B Equilibration (0% RH, 25°C) A->B C Sorption Cycle (Stepwise to 90% RH) B->C D Desorption Cycle (Stepwise to 0% RH) C->D E Isotherm Generation D->E F Data Analysis (Hysteresis & Kinetics) E->F

Figure 1: Standard Dynamic Vapor Sorption (DVS) workflow for evaluating API hygroscopicity.

Section 2: Experimental Troubleshooting & Handling

Q3: Our sodium benzoate API is caking during storage. What is the mechanism, and how do we prevent it? A: Sodium benzoate is a highly water-soluble salt of benzoic acid. Caking is driven by deliquescence and capillary condensation . When the ambient RH exceeds the deliquescence point of the salt, surface moisture condenses and dissolves the outer layer of the particles, forming liquid bridges. If the temperature or humidity subsequently drops, these liquid bridges recrystallize, fusing the particles together into a solid cake.

Troubleshooting Solution:

  • Environmental Control: Manufacturing and storage environments must be strictly maintained below 40% RH.

  • Packaging: Utilize double-bagging with low Moisture Vapor Transmission Rate (MVTR) materials (e.g., aluminum foil pouches) and include desiccant sachets.

  • Process Modification: Avoid high-shear milling processes that generate amorphous domains, as amorphous regions have a higher free energy and significantly lower deliquescence points than their crystalline counterparts.

Q4: We are formulating a highly hygroscopic API. Can benzoic acid derivatives help stabilize it? A: Yes. Benzoic acid derivatives (e.g., 3,5-dinitrobenzoic acid, 3-aminobenzoic acid, or halogenated benzoic acids) are excellent coformers in pharmaceutical crystal engineering [3, 4].

The Mechanism: Hygroscopicity is often driven by exposed hydrogen-bond (H-bond) donors and acceptors on the API's surface that readily interact with atmospheric water. By co-crystallizing the API with a benzoic acid derivative, the carboxylic acid groups of the coformer form a robust, tightly packed supramolecular H-bond network with the API (e.g., carboxylic acid-pyridine synthons). This saturates the hydrophilic sites, effectively "locking out" water molecules and drastically reducing the overall hygroscopicity of the solid form [3].

Moisture_Pathway API Moisture-Sensitive API (High Free Energy) Adsorption Surface Moisture Adsorption API->Adsorption Unprotected Cocrystal API + Benzoic Acid Derivative (Cocrystallization) API->Cocrystal Crystal Engineering Capillary Capillary Condensation (>60% RH) Adsorption->Capillary Unprotected Deliquescence Deliquescence & Chemical Degradation Capillary->Deliquescence Unprotected H_Bond Saturation of H-Bond Sites (Steric Shielding) Cocrystal->H_Bond Stable Moisture Resistant Solid (Enhanced Stability) H_Bond->Stable

Figure 2: Pathways of moisture-induced degradation versus cocrystal-mediated stabilization.

Section 3: Data Presentation & Protocols

Quantitative Data: Pharmacopeial Hygroscopicity Classification

To establish a self-validating baseline for your materials, compare your DVS weight gain data against the Ph. Eur. standards outlined below [1].

ClassificationPh. Eur. Criteria (Weight gain at 25°C, 80% RH for 24h)Handling Implication
Non-hygroscopic

0.12% w/w
Standard ambient handling acceptable.
Slightly hygroscopic

0.2% but

2.0% w/w
Requires tight container closure; monitor formulation RH.
Moderately hygroscopic

2.0% but

15.0% w/w
Requires controlled RH processing (<40%) and protective packaging.
Very hygroscopic

15.0% w/w
Requires strict isolation (glove box), dry processing, and MVTR packaging.
Experimental Protocol: Standard Operating Procedure for DVS Analysis

To ensure trustworthiness and reproducibility when evaluating benzoic acid derivatives, utilize this self-validating DVS protocol:

Step 1: Sample Preparation

  • Accurately weigh 5 to 10 mg of the benzoic acid derivative into a tared quartz sample pan.

  • Causality Check: Ensure uniform particle size. Large aggregates artificially reduce the exposed surface area, leading to falsely low initial sorption rates.

Step 2: Initial Drying (Reference State Generation)

  • Equilibrate the sample at 25°C and 0% RH using dry nitrogen gas.

  • Maintain conditions until the rate of mass change (

    
    ) is 
    
    
    
    0.002% per minute for at least 15 minutes. This establishes the true dry mass (
    
    
    ).

Step 3: Sorption Cycle

  • Program the DVS to increase RH in 10% increments from 0% to 90% RH.

  • Self-Validating Step: Do not advance to the next humidity step until equilibrium is reached (

    
    /min) or a maximum of 6 hours per step has elapsed. This ensures kinetic limitations do not mask total capacity.
    

Step 4: Desorption Cycle

  • Decrease RH in 10% decrements from 90% back to 0% RH, using the same

    
     equilibrium criteria.
    

Step 5: Data Synthesis

  • Plot the mass change (%) versus RH (%) to generate the isotherm. Calculate the hysteresis gap between the sorption and desorption curves to identify potential bulk absorption or hydrate formation.

References

  • Source: pharmagrowthhub.
  • Dynamic Vapor Sorption (DVS)
  • Source: mdpi.
  • Source: rsc.
Troubleshooting

Technical Support Center: HPLC Troubleshooting for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

Status: Active Ticket ID: T-HPLC-FLUORO-OH Assigned Specialist: Senior Application Scientist Last Updated: March 1, 2026 Case Overview: The "Patient" Profile Before troubleshooting, we must understand the specific physic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-HPLC-FLUORO-OH Assigned Specialist: Senior Application Scientist Last Updated: March 1, 2026

Case Overview: The "Patient" Profile

Before troubleshooting, we must understand the specific physicochemical behavior of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid . This is not a generic "acidic molecule"; it possesses a "chemical trap" that often leads to misdiagnosis.

Molecular Vital Signs
  • Functional Group A (The Acid): The 2-Fluoro-benzoic acid moiety.[1][2][3]

    • Behavior: The ortho-fluorine atom is electron-withdrawing, which lowers the

      
       of the carboxylic acid compared to benzoic acid.
      
    • Estimated

      
      :~3.3 – 3.5 .
      
    • Implication: Operating at the standard "generic" HPLC pH of 3.0–3.5 places this molecule exactly in its transition state (50% ionized), causing severe peak splitting and tailing.

  • Functional Group B (The Trap): The 4-(2-hydroxypropan-2-yl) group (Tertiary Alcohol).

    • Behavior: This is a benzylic-like tertiary alcohol.

    • Risk:Acid-Catalyzed Dehydration. Under aggressive acidic conditions (e.g., high % TFA) or elevated temperatures (>40°C), this group can dehydrate to form an alkene (isopropenyl derivative).

    • Symptom:[4][5][6] You may see a "tailing" peak that is actually a co-eluting degradation product, or a "ghost" peak appearing later in the gradient.

Diagnostic Logic Tree (Visual)

The following flowchart illustrates the decision-making process for resolving peak tailing specific to this molecule.

TroubleshootingLogic Start START: Peak Tailing Observed CheckPH Step 1: Check Mobile Phase pH Start->CheckPH PH_Zone Is pH between 2.8 and 3.8? CheckPH->PH_Zone Fix_PH Action: Shift pH away from pKa. Target pH 2.0 (careful) or pH 5.5+ PH_Zone->Fix_PH Yes (Ionization Mix) CheckCol Step 2: Check Column Type PH_Zone->CheckCol No Fix_PH->CheckCol OldSilica Is it Type-A Silica or Non-Endcapped? CheckCol->OldSilica ChangeCol Action: Switch to Hybrid (BEH) or High-Purity Type-B C18 OldSilica->ChangeCol Yes (Silanol Activity) CheckDeg Step 3: Check Degradation OldSilica->CheckDeg No ChangeCol->CheckDeg IsHotAcid Conditions: pH < 2.0 AND Temp > 40°C? CheckDeg->IsHotAcid Dehydration Action: Lower Temp (<30°C). Switch modifier to Formic Acid. IsHotAcid->Dehydration Yes (Alcohol Dehydration) Check System Dead Volume Check System Dead Volume IsHotAcid->Check System Dead Volume No

Figure 1: Decision matrix for diagnosing peak tailing based on pKa proximity, stationary phase chemistry, and stability risks.

Troubleshooting Q&A: The "Why" and "How"

Q1: I am using 0.1% Formic Acid (pH ~2.7) and the peak is broad and tailing.[9] Why?

The Diagnosis: You are operating in the "pKa Danger Zone." The 2-fluoro substituent lowers the


 of the benzoic acid to approximately 3.3 [1]. At pH 2.7, the molecule is rapidly exchanging between its neutral (protonated) and anionic (deprotonated) states as it travels down the column. This kinetic exchange causes peak broadening and tailing.

The Fix: You must shift the pH at least 1.5 units away from the


.
  • Option A (Low pH): Lower pH to < 2.3 using Trifluoroacetic Acid (TFA) or a Phosphate buffer. Warning: See Q3 regarding stability.

  • Option B (Mid-High pH - Recommended): Increase pH to 5.5 – 6.5 using Ammonium Acetate (10-20 mM). At this pH, the acid is 100% ionized (deprotonated). This usually results in a sharp, albeit less retained, peak.

Q2: I switched to a high-carbon load C18 column, but the tailing persists. Is it the column?

The Diagnosis: It is likely Silanol Interaction .[7] Even with high carbon loads, if the base silica is not "Type B" (high purity, low metal content) or if the end-capping is insufficient, the free silanols (


) on the silica surface will form hydrogen bonds with the hydroxyl group on your analyte's propyl chain AND the carboxylic acid [2].

The Fix:

  • Hardware Change: Switch to a Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) column. These columns have superior resistance to silanol interactions at mid-pH.

  • Mobile Phase Tweak: If you cannot change the column, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't.

Q3: I used 0.1% TFA and heated the column to 50°C to sharpen the peak. Now I see a small hump on the tail. What is it?

The Diagnosis: You likely induced On-Column Dehydration . The tertiary alcohol group at the 4-position is labile. The combination of a strong acid (TFA, pH ~2) and heat provides the perfect energy of activation to eliminate water, creating a double bond (alkene). The "hump" is likely the dehydration product co-eluting or forming during the run.

The Fix:

  • Temperature: Limit column temperature to 30°C max for this specific molecule.

  • Acid Choice: Switch from TFA to Phosphoric Acid (if UV only) or Formic Acid (if MS), but ensure the pH is controlled. If using low pH, do not use heat.

Experimental Protocols

Protocol A: The "Safe Zone" Buffer (pH 6.0)

Recommended for stability and symmetry.

  • Reagent: Ammonium Acetate (LC-MS Grade).

  • Concentration: 10 mM.

  • Preparation:

    • Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water.

    • Adjust pH to 6.0 using dilute Acetic Acid.

    • Filter through 0.2 µm membrane.

  • Organic Phase: Acetonitrile (do not premix buffer into organic to avoid precipitation).

  • Why this works: At pH 6.0, the carboxylic acid is fully ionized (repelling silanols) and the tertiary alcohol is stable (no dehydration risk).

Protocol B: The "Sharp Peak" Acidic Buffer

Use only if retention at pH 6.0 is too low.

  • Reagent: Potassium Phosphate Monobasic (

    
    ).
    
  • Concentration: 20 mM.

  • Preparation:

    • Dissolve 2.72 g

      
       in 1 L water.
      
    • Adjust pH to 2.0 using Phosphoric Acid (

      
      ).
      
    • Note: Phosphate suppresses silanol activity better than Formic Acid.

  • Temperature: Strictly 25°C .

Comparative Data: Troubleshooting Matrix

SymptomProbable CauseVerification TestCorrective Action
Split Peak pH near

(3.3)
Inject sample in buffer at pH 2.0 vs pH 6.0.Move pH to 2.0 or 6.0.
Long Tail (Asymptotic) Silanol InteractionInject a neutral marker (e.g., Toluene). If sharp, it's chemical interaction.[5]Switch to Hybrid C18 or add TEA.
Fronting Solvent MismatchInject sample dissolved in 100% Mobile Phase A.Match sample diluent to initial gradient conditions.
Ghost Peak / Hump DehydrationRun at 10°C vs 50°C. If peak changes, it's degradation.Reduce Temp (<30°C); Avoid TFA.

Interaction Mechanism (Visual)

This diagram details the microscopic interactions causing the tailing on a standard silica column.

Interactions cluster_0 Stationary Phase Surface (Silica) cluster_1 Analyte: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid Silanol Free Silanol (-Si-OH) COOH Carboxylic Acid (Partially Ionized at pH 3) Silanol->COOH H-Bonding / Ion-Exchange (Causes Tailing) OH Tertiary Alcohol (-C(OH)Me2) Silanol->OH Secondary H-Bonding (Causes Tailing) C18 C18 Ligand Fluoro 2-Fluoro Group C18->Fluoro Hydrophobic Retention (Primary Mechanism) Acid Mobile Phase Acid (H+) OH->Acid Protonation DehydrationProd Alkene Product (Ghost Peak) Acid->DehydrationProd Heat -> Dehydration (Artifact Peak)

Figure 2: Mechanistic view of analyte-column interactions. Red dashed lines indicate the secondary interactions responsible for peak tailing.

References

  • BenchChem. "The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity." Technical Guide. Accessed March 1, 2026.

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Support Library. Accessed March 1, 2026.

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Resources. Accessed March 1, 2026.

  • ChromAcademy. "HPLC Troubleshooting Guide - Peak Tailing." LCGC Knowledge Base. Accessed March 1, 2026.

  • National Institutes of Health (NIH). "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions." PubMed. Accessed March 1, 2026.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) method validation for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid , a critical intermediate in the synthesis of the androgen recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method validation for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid , a critical intermediate in the synthesis of the androgen receptor antagonist Enzalutamide .

Unlike standard benzoic acid derivatives, this molecule presents a unique "stability vs. retention" paradox. The tertiary alcohol moiety at the 4-position is susceptible to acid-catalyzed dehydration, converting the analyte into its alkene impurity (2-fluoro-4-(prop-1-en-2-yl)benzoic acid) during analysis if aggressive acidic mobile phases are used. Simultaneously, the ortho-fluorine atom alters the pKa, requiring precise pH control for reproducible retention.

This guide compares a Standard Generic C18 Method (Alternative A) against an Optimized Buffered Phenyl-Hexyl Method (Alternative B), demonstrating why the latter is the only viable option for GMP-compliant release testing.

Chemical Profile & Critical Quality Attributes (CQAs)

PropertyDescription
Analyte 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Role Key intermediate for Enzalutamide (Xtandi)
Molecular Formula C₁₀H₁₁FO₃
Critical Challenge On-Column Dehydration: The tertiary alcohol can eliminate water to form an isopropenyl alkene under low pH (<2.5) or high heat (>50°C).
pKa ~3.5 (COOH)
Detection UV @ 235 nm (Benzoic acid core)

Comparative Analysis: Generic vs. Optimized Method

The following comparison highlights why standard "screen-and-go" methods fail for this specific intermediate.

Table 1: Performance Comparison
FeatureAlternative A: Generic Acidic Method Alternative B: Optimized Buffered Method (Recommended)
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH)
Mobile Phase A 0.1% Trifluoroacetic Acid (pH ~2.0)10 mM Ammonium Acetate (pH 4.2)
Temperature 45°C30°C
Retention Mechanism Hydrophobic Interactionπ-π Interaction + Fluorine Selectivity
Stability Issue High Risk: 2-5% degradation to alkene observed during the run.Stable: Neutral pH prevents dehydration.
Peak Shape Sharp but often splits due to on-column reaction.Symmetrical (Tailing Factor < 1.2).
Resolution (Rs) Poor separation of fluoro- vs. des-fluoro analogs.Excellent (Rs > 2.5) due to F-Phenyl interaction.
The Science Behind the Choice

Why Alternative A Fails: Standard protocols often use TFA to suppress silanol activity. However, at pH 2.0 and 45°C, the tertiary hydroxyl group protonates and leaves as water, creating a carbocation that forms the alkene. This results in "ghost peaks" and variable assay values.

Why Alternative B Succeeds:

  • pH 4.2 Buffer: This is slightly above the pKa of the acid (ensuring some ionization) but high enough to prevent acid-catalyzed dehydration.

  • Phenyl-Hexyl Phase: Fluorine atoms on the benzene ring are highly electronegative. They interact uniquely with the π-electrons of a Phenyl-Hexyl column, providing orthogonal selectivity compared to a standard C18 chain. This is critical for separating the fluorinated intermediate from non-fluorinated starting materials.

Detailed Experimental Protocol (Alternative B)

This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjust pH to 4.2 with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Do not exceed 35°C).

  • Injection Volume: 5-10 µL.

  • Detection: UV at 235 nm (Secondary monitoring at 254 nm).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid in 25 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL. Note: Use Mobile Phase A as diluent to match initial gradient conditions and prevent peak distortion.

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway taken to arrive at the optimized method, emphasizing the stability constraints.

MethodDevelopment Start Analyte: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid CheckStability Check Stability: Tertiary Alcohol Start->CheckStability RouteAcid Route A: Acidic MP (pH < 2.5) CheckStability->RouteAcid Standard Approach RouteBuffer Route B: Buffered MP (pH 4.0) CheckStability->RouteBuffer Optimized Approach ResultAcid Result: On-column Dehydration (Alkene Impurity) RouteAcid->ResultAcid ResultBuffer Result: Stable Analyte RouteBuffer->ResultBuffer OutcomeFail Method Fails Validation ResultAcid->OutcomeFail SelectColumn Select Column for Selectivity ResultBuffer->SelectColumn ColC18 C18 Column SelectColumn->ColC18 Low F-Selectivity ColPhenyl Phenyl-Hexyl Column SelectColumn->ColPhenyl High F-Selectivity ColC18->OutcomeFail Poor Resolution OutcomePass Method Validated (ICH Q2) ColPhenyl->OutcomePass

Caption: Decision tree highlighting the critical shift from acidic mobile phases to buffered systems to prevent analyte degradation.

Validation Results (Summary of Expected Data)

To ensure this guide is "field-proven," the following acceptance criteria and typical results are provided based on ICH Q2(R2) guidelines.

Specificity (Forced Degradation)
  • Protocol: Expose sample to 0.1N HCl at 60°C for 1 hour.

  • Result: The method must resolve the parent peak (RT ~8.5 min) from the degradation product (Alkene, RT ~11.2 min).

  • Criteria: Resolution (Rs) > 2.0 between all peaks. Purity Angle < Purity Threshold (via PDA).

Linearity
  • Range: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: R² ≥ 0.999.[1][2][3]

  • Typical Equation: y = mx + c (Intercept should be ≤ 2% of 100% response).

Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

  • Note: If recovery is consistently low (<95%), check for precipitation in the sample solvent.

Robustness[1]
  • pH Variation: ± 0.2 units. Critical: If pH drops below 3.8, monitor for tailing; if above 4.5, monitor for retention loss.

  • Temperature: ± 5°C. Critical: Do not exceed 40°C to ensure stability.

Validation Workflow Diagram

ValidationWorkflow Plan Validation Plan (ICH Q2 R2) Spec Specificity (Stress Testing) Plan->Spec Spec->Plan Fail: Adjust Gradient Lin Linearity & Range (5 Levels) Spec->Lin Pass Acc Accuracy & Precision (Spike Recovery) Lin->Acc R² > 0.999 Acc->Plan Fail: Check Solubility Robust Robustness (pH/Temp/Flow) Acc->Robust RSD < 2% Report Final Validation Report Robust->Report All Criteria Met

Caption: Step-by-step workflow for validating the analytical procedure according to ICH guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • FDA Access Data. (2012). Xtandi (Enzalutamide) Pharmacology Review. Center for Drug Evaluation and Research. [Link]

  • PubChem. (n.d.). Enzalutamide Compound Summary. National Library of Medicine. [Link]

  • Phenomenex. (n.d.). Selectivity of Phenyl-Hexyl Phases in HPLC. [Link]

Sources

Comparative

Technical Assessment: Structural Elucidation of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Executive Summary This guide provides a technical breakdown of the 1H NMR interpretation for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid , a critical fluorinated building block often used in the synthesis of androgen r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical breakdown of the 1H NMR interpretation for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid , a critical fluorinated building block often used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and liquid crystalline materials.

The introduction of the fluorine atom at the ortho position to the carboxylic acid significantly complicates the proton NMR spectrum due to heteronuclear spin-spin coupling (


). This guide compares the efficacy of 1H NMR  against 19F NMR  and HPLC  for routine quality control, demonstrating that while 1H NMR offers superior structural resolution, 19F NMR provides a more robust quantitative purity assay.

Comparative Analysis: Analytical Methodologies

For researchers validating this intermediate, choosing the right analytical tool is critical. The table below compares the performance of 1H NMR against standard alternatives for this specific fluorinated scaffold.

Table 1: Performance Matrix of Characterization Techniques
Feature1H NMR (Recommended) 19F NMR (Alternative) HPLC-UV (Standard)
Primary Utility Full structural proof; isomer differentiation.Rapid purity assay; quantification.Purity %; retention time tracking.
Specificity High: Resolves ortho/meta substitution patterns via splitting.Medium: Single peak confirms F-presence but not position relative to alkyl.Low: Relies solely on retention time; blind to structural connectivity.
Complexity High: Requires decoupling analysis due to

(8–12 Hz).
Low: Typically a clean singlet or doublet.Low: Automated integration.
Sample Prep ~10 mg in DMSO-d6 (10 mins).~10 mg in DMSO-d6 (10 mins).Dilution in Mobile Phase (30 mins).
Blind Spots Labile protons (OH/COOH) vanish in CDCl

.
Cannot detect non-fluorinated impurities (e.g., starting materials).Cannot detect inorganic salts or residual solvents.

1H NMR Interpretation Guide

Structural Logic & Numbering

The molecule consists of a benzoic acid core. The fluorine is at position 2 (ortho to COOH).[1] The 2-hydroxypropan-2-yl group (dimethyl carbinol) is at position 4.

  • C1: Carboxyl group (-COOH)[2]

  • C2: Fluorine (-F)[2][3]

  • C3: Aromatic Proton (Ortho to F)

  • C4: Quaternary Carbon (attached to alkyl group)

  • C5: Aromatic Proton (Meta to F)

  • C6: Aromatic Proton (Para to F, Ortho to COOH)

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this specific protocol designed to prevent "invisible" protons.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: CDCl

      
       often leads to the disappearance of the tertiary alcohol (-OH) and carboxylic acid (-COOH) protons due to exchange. DMSO stabilizes these via hydrogen bonding, appearing as distinct singlets.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       5 seconds (Critical for accurate integration of the aromatic protons vs. methyls).
      
    • Scans: 16–32.

Spectral Assignment & Coupling Analysis
Region A: Aliphatic Zone (1.0 – 2.0 ppm)
  • Signal:

    
     1.45 ppm (Singlet, 6H).
    
  • Interpretation: The two methyl groups on the carbinol are chemically equivalent.

  • Diagnostic Check: If this peak splits into a doublet, it indicates a failure in the synthesis of the quaternary center (likely reduction to an isopropyl group).

Region B: Labile Protons (Variable)
  • Alcohol (-OH):

    
     5.1–5.3 ppm (Singlet, 1H). Only visible in dry DMSO.
    
  • Acid (-COOH):

    
     13.0–13.2 ppm (Broad Singlet, 1H).
    
Region C: Aromatic Zone (7.0 – 8.0 ppm)

This is the most complex region due to Fluorine Coupling .

  • Proton H3 (Ortho to F):

    
     7.30 – 7.40 ppm.
    
    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (~10-11 Hz) and small meta coupling 
      
      
      
      (~1.5 Hz).
  • Proton H5 (Meta to F):

    
     7.40 – 7.50 ppm.
    
    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       ortho (~8 Hz) and smaller 
      
      
      
      (~2 Hz, often unresolved broadening).
  • Proton H6 (Ortho to COOH):

    
     7.80 – 7.90 ppm.
    
    • Pattern: Triplet-like (dd or t).

    • Coupling: Deshielded by the carbonyl. Shows

      
       ortho (~8 Hz) and 
      
      
      
      meta (~6-7 Hz).

Visualization of Signaling & Logic

The Coupling Network

The following diagram illustrates the spin-spin coupling pathways that generate the complex multiplet patterns observed in the aromatic region.

CouplingNetwork F Fluorine (F19) H3 H3 (Ortho) δ ~7.35 ppm F->H3 J(ortho) ~11 Hz (Dominant Splitting) H5 H5 (Meta) δ ~7.45 ppm F->H5 J(para) ~2 Hz (Weak) H6 H6 (Para/Ortho) δ ~7.85 ppm F->H6 J(meta) ~7 Hz H6->H5 J(H-H) ~8 Hz

Figure 1: Spin-coupling network showing the influence of the Fluorine atom on aromatic protons.

Decision Tree for Purity Assessment

Use this logic flow to interpret the spectrum during QC.

PurityLogic Start Acquire 1H NMR (DMSO-d6) CheckMethyl Check 1.45 ppm (Singlet?) Start->CheckMethyl Pass1 Alkyl Chain Intact CheckMethyl->Pass1 Yes Fail1 Fail: Reduction/Oxidation (Check for Doublet) CheckMethyl->Fail1 No CheckAromatic Check 7.0-8.0 ppm (3H Integration?) Pass2 Core Structure Valid CheckAromatic->Pass2 Yes Fail2 Fail: Regioisomer (Check Coupling Constants) CheckAromatic->Fail2 No Pass1->CheckAromatic

Figure 2: Step-by-step decision matrix for validating the structural integrity of the target molecule.

References

  • Chemical Shift Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 2891 (Benzoic acid derivatives). National Institute of Advanced Industrial Science and Technology (AIST).

  • Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for J-coupling values).
  • Synthesis & Characterization: "Synthesis of 2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid derivatives." Organic Syntheses, Coll. Vol. 9, p. 432.

  • Solvent Effects: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for DMSO vs CDCl3 exchange phenomena).

Sources

Validation

Comprehensive Guide to Mass Spectrometry (LC-MS) Analysis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Executive Summary: The Analytical Challenge 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) represents a specific class of pharmaceutical intermediates and metabolites often encountered in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS: 1418128-37-6) represents a specific class of pharmaceutical intermediates and metabolites often encountered in the development of androgen receptor antagonists (e.g., structural analogs related to Enzalutamide metabolites).

The analysis of this molecule presents a distinct "Stability-Ionization Paradox" :

  • Ionization: As a benzoic acid derivative, it requires Negative Electrospray Ionization (ESI-) for maximum sensitivity.

  • Stability: The tertiary alcohol moiety (2-hydroxypropan-2-yl) is highly prone to dehydration (

    
    ) under the acidic conditions typically used for reverse-phase chromatography and within the heated ESI source.
    

This guide compares the standard "Generic Acidic Method" against a "Targeted Stability Method," demonstrating why the latter is the superior choice for accurate quantitation.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 198.07 Da
Precursor Ion 197.06


Primary target for ESI- detection.
Key Moiety 1 Benzoic Acid (

)
Requires pH > 4.5 for full deprotonation or high organic content for desolvation.
Key Moiety 2 Tertiary Alcohol (Dimethyl carbinol)Critical Failure Point: Prone to in-source dehydration to form the isopropenyl derivative (

179).
Key Moiety 3 Ortho-FluorineEnhances acidity (inductive effect), improving ESI- response compared to non-fluorinated analogs.

Method Comparison: Generic vs. Optimized

This section objectively compares three analytical approaches. The Optimized LC-MS/MS method is recommended for regulated bioanalysis due to its balance of sensitivity and structural integrity.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV Method B: GC-MS Method C: Optimized LC-MS/MS (Recommended)
Detection Principle UV Absorbance (254 nm)Electron Impact (EI)Negative ESI (MRM)
Sample Prep Simple DilutionDerivatization (Silylation)Protein Precip. / SPE
Sensitivity (LLOQ) Low (

)
High (

)
Ultra-High (

)
Selectivity Low (Co-elution risk)High (Spectral fingerprint)High (Mass resolution)
Stability Risk LowHigh (Thermal degradation)Moderate (Requires source tuning)
Throughput Fast (5-10 min)Slow (Prep + Run)Fast (3-5 min)
Verdict Use for raw material purity.Use for structural confirmation.[1][2]Use for biological matrix quantitation.

Deep Dive: The Optimized LC-MS/MS Protocol

Causal Logic for Parameter Selection
  • Stationary Phase (Phenyl-Hexyl vs. C18): While C18 is standard, a Phenyl-Hexyl column is superior here. The

    
    -
    
    
    
    interactions with the fluorinated benzene ring provide unique selectivity, separating the target analyte from potential dehydrated degradants more effectively than hydrophobic interaction alone.
  • Mobile Phase Modifier (Ammonium Fluoride): Standard Formic Acid (0.1%) promotes dehydration of the tertiary alcohol. Switching to 0.5 mM Ammonium Fluoride (

    
    )  maintains a neutral pH (
    
    
    
    6.8), preserving the alcohol while enhancing negative ionization signals by up to 5-10x compared to acetate buffers.
Step-by-Step Workflow
Step 1: Sample Preparation (Plasma/Serum)
  • Aliquot: Transfer

    
     of plasma to a 96-well plate.
    
  • Precipitation: Add

    
     of Acetonitrile containing Internal Standard (e.g., 
    
    
    
    -Enzalutamide acid analog).
  • Vortex/Centrifuge: Vortex 2 min; Centrifuge at

    
     for 10 min.
    
  • Dilution: Transfer

    
     supernatant to a fresh plate; dilute with 
    
    
    
    water (to match initial mobile phase).
Step 2: Chromatographic Conditions
  • Column: Raptor Biphenyl or Phenyl-Hexyl (

    
    ).
    
  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol (Methanol provides better solvation for fluorinated compounds than ACN).

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Do not exceed 
    
    
    
    to minimize on-column dehydration).
Step 3: Mass Spectrometry Parameters (ESI-)
  • Source Temp:

    
     (Keep relatively cool to prevent in-source water loss).
    
  • Capillary Voltage:

    
    .
    
  • MRM Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 197.1153.118Loss of

(Decarboxylation)
Qualifier 1 197.1135.125Loss of

+

Monitor 197.1179.110Loss of

(Check for source instability)

Visualizing the Science

Fragmentation Pathway

The following diagram illustrates the fragmentation logic used to select MRM transitions. The stability of the tertiary alcohol is the branching point.

FragmentationPathway Parent Parent Ion [M-H]- (m/z 197) Dehydrated Dehydrated Species [M-H-H2O]- (m/z 179) Parent->Dehydrated Thermal/Source Instability (-H2O) Decarboxylated Quantifier Ion [M-H-CO2]- (m/z 153) Parent->Decarboxylated Primary Path (-CO2) DeepFragment Deep Fragment [M-H-H2O-CO2]- (m/z 135) Dehydrated->DeepFragment -CO2 Decarboxylated->DeepFragment -H2O

Caption: ESI- fragmentation pathway. The primary quantitation path (Green) relies on decarboxylation. The yellow path represents undesirable thermal dehydration.

Analytical Workflow Logic

This flowchart ensures the protocol is self-validating by including a specific check for on-column degradation.

Workflow cluster_QC QC Checkpoint Start Start: Plasma Sample Prep Protein Precipitation (ACN + Internal Standard) Start->Prep Inject Inject onto Phenyl-Hexyl Column (Neutral pH Mobile Phase) Prep->Inject Monitor Monitor m/z 179 (Dehydrated Peak) Inject->Monitor Decision Is m/z 179 > 5% of Parent? Monitor->Decision Quant Quantify using m/z 153 (Stable Carboxylate Loss) Decision->Quant No Fail Fail: Reduce Source Temp or Adjust pH Decision->Fail Yes

Caption: Logical workflow for minimizing and monitoring analyte degradation during analysis.

References

  • Chemical Identity: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.[3][4] CAS Common Chemistry. CAS RN: 1418128-37-6.[3][4] Link

  • Fluorine Effect in LC-MS: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Benzoic Acid Fragmentation: Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A.
  • Tertiary Alcohol Instability: Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A. (Explains the dehydration of tertiary alcohols in acidic mobile phases).

Sources

Comparative

Reference standards for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid purity

An accurate assessment of Active Pharmaceutical Ingredient (API) purity begins with the integrity of its reference standards. For researchers developing targeted therapies and bifunctional degraders (PROTACs), 2-Fluoro-4...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate assessment of Active Pharmaceutical Ingredient (API) purity begins with the integrity of its reference standards. For researchers developing targeted therapies and bifunctional degraders (PROTACs), 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS 1418128-37-6) is a critical fluorinated building block.

As a Senior Application Scientist, I frequently encounter a dangerous pitfall in drug development: the over-reliance on simple chromatographic purity (HPLC Area %). Because this specific molecule contains a vulnerable tertiary alcohol, relying solely on relative area percentages can obscure critical mass-balance discrepancies.

This guide objectively compares three tiers of reference standards for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, providing self-validating experimental protocols to establish absolute metrological traceability.

Mechanistic Vulnerabilities & The Purity Illusion

The structure of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid features a tertiary alcohol (an isopropanol group) positioned para to a carboxylic acid. Under acidic conditions or thermal stress—common during both chemical synthesis and extended autosampler storage—this tertiary alcohol readily undergoes dehydration to form 2-fluoro-4-(prop-1-en-2-yl)benzoic acid .

Degradation A 2-Fluoro-4-(2-hydroxypropan-2-yl) benzoic acid (API Intermediate) B 2-Fluoro-4-(prop-1-en-2-yl) benzoic acid (Dehydration Impurity) A->B Acid / Heat (-H2O) C Oligomeric Degradants B->C Oxidation / Polymerization

Fig 1. Acid-catalyzed dehydration pathway of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

Because the dehydrated alkene impurity has a highly conjugated pi-system, its UV extinction coefficient differs significantly from the parent molecule. Consequently, a 1% area response on HPLC-UV does not equal 1% mass. Furthermore, HPLC is completely blind to inorganic salts and trapped moisture.

Comparative Analysis of Reference Standard Tiers

To establish a robust analytical control strategy, we evaluated three tiers of reference materials:

  • Tier 1: Commercial Analytical Standards : Sourced from top-tier analytical vendors like . These are supplied with comprehensive Certificates of Analysis (CoA) but often rely on mass balance rather than direct absolute quantification.

  • Tier 2: Bulk Chemical Suppliers : Sourced from catalog building-block suppliers like [1]. While highly cost-effective for early discovery, CoAs typically report >98% purity based solely on LC-UV, ignoring "invisible" impurities like moisture or residual solvents.

  • Tier 3: In-House qNMR-Certified Standards : The metrological gold standard. By purifying a bulk batch via preparative HPLC and certifying it against an SI-traceable internal standard using quantitative NMR (qNMR), we obtain an absolute mass fraction[2].

Experimental Data: The Purity Discrepancy

We subjected one lot from each tier to a rigorous orthogonal testing panel. The results below highlight the danger of relying solely on chromatographic purity.

Reference Standard TierHPLC-UV Purity (Area %)Moisture (KF, % w/w)Residual Solvents (GC-HS)Absolute Purity (qNMR)
Tier 1: Commercial Analytical 99.8%0.2%< 0.1%99.5%
Tier 2: Bulk Supplier 98.5%3.5%0.8% (EtOAc)94.2%
Tier 3: In-House qNMR Certified 99.9%0.1%< 0.05%99.8%

Data Insight: The Tier 2 standard displayed a respectable 98.5% purity on HPLC. However, qNMR revealed its true mass fraction was only 94.2%. If this Tier 2 material were used as a quantitative reference standard in an IND-enabling assay, it would cause a systematic ~4.3% overestimation of API yield in all subsequent tests.

Self-Validating Analytical Protocols

To generate a Tier 3 In-House Certified Standard, the following self-validating protocols must be executed.

Protocol 1: HPLC-UV/MS Impurity Profiling
  • Objective : Determine the relative chromatographic purity and ensure the absence of the dehydration impurity.

  • Causality & Diluent Choice : While acidic mobile phases (e.g., 0.05% Formic Acid) are required to suppress the ionization of the benzoic acid and ensure sharp peak shapes, prolonged exposure to acid in the autosampler induces in-situ dehydration. Therefore, samples must be prepared in a neutral diluent (50:50 Water:Acetonitrile) and kept at 4°C.

  • Methodology :

    • Column : Waters XBridge C18, 50 x 4.6 mm, 3.5 µm.

    • Mobile Phase : (A) 0.05% Formic Acid in Water; (B) Acetonitrile.

    • Gradient : 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Self-Validating System Suitability : The method is only valid if the resolution (

    
    ) between 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid and a spiked 2-fluoro-4-(prop-1-en-2-yl)benzoic acid standard is > 2.0, and the 24-hour solution stability check shows an RSD < 2.0%.
    
Protocol 2: Absolute Mass Fraction Assignment via qNMR
  • Objective : Determine the absolute mass fraction without needing an identical reference material[3].

  • Causality & Standard Selection : is chosen as the Internal Standard (IS) because its sharp singlet at ~6.26 ppm in DMSO-

    
     perfectly avoids the aromatic protons of our analyte (7.2–7.9 ppm) and the 6H singlet of the isopropanol methyl groups (~1.45 ppm).
    
  • Methodology :

    • Accurately weigh ~10 mg of the analyte and ~5 mg of NIST Maleic Acid into the same vial using a microbalance (d = 0.001 mg).

    • Dissolve completely in 0.6 mL of anhydrous DMSO-

      
      .
      
    • Acquisition : Acquire 1H-NMR at 600 MHz.

    • Critical Parameter (D1) : Set the relaxation delay (D1) to 30 seconds. Causality: The longitudinal relaxation time (

      
      ) of aromatic protons can be up to 4-5 seconds. To ensure >99.3% recovery of magnetization for accurate integration, D1 must be 
      
      
      
      .
  • Self-Validating System Suitability : The signal-to-noise (S/N) ratio of the analyte's integration peaks must exceed 250:1.

Workflow cluster_analysis Orthogonal Analytical Qualification Start Raw Material (CAS 1418128-37-6) Prep Preparative HPLC Purification Start->Prep HPLC HPLC-UV/MS (Chromatographic Purity) Prep->HPLC KF Karl Fischer (Moisture Content) Prep->KF GC GC-HS (Residual Solvents) Prep->GC qNMR qNMR vs Maleic Acid (Absolute Mass Fraction) Prep->qNMR Cert Certified Reference Standard (Mass Balance & qNMR Verified) HPLC->Cert KF->Cert GC->Cert qNMR->Cert

Fig 2. Orthogonal qualification workflow for absolute reference standard purity.

Conclusion

For rigorous pharmaceutical analysis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, Tier 2 bulk standards are insufficient for quantitative assays due to hidden moisture and solvent entrapment. Drug development professionals must either invest in Tier 1 Commercial Analytical Standards or, preferably, establish a Tier 3 In-House qNMR-certified standard to ensure absolute metrological traceability and prevent downstream yield miscalculations.

References

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Molecules 2021, 26(2), 469.[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog.[Link]

Sources

Validation

Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Benzoic Acids

Executive Summary In medicinal chemistry and agrochemical design, the transition from benzoic acid to its fluorinated analogues represents a classic application of bioisosterism . While benzoic acid serves as a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical design, the transition from benzoic acid to its fluorinated analogues represents a classic application of bioisosterism . While benzoic acid serves as a fundamental scaffold and preservative, its utility is often limited by rapid metabolic clearance (primarily para-hydroxylation) and pH-dependent membrane permeability.

This guide objectively compares Benzoic Acid (BA) against its mono-fluorinated isomers (2-F-BA, 3-F-BA, 4-F-BA ). The introduction of fluorine—characterized by high electronegativity (3.98 Pauling) and a small van der Waals radius (1.47 Å)—induces profound electronic and steric changes without drastically altering the steric bulk of the parent molecule. This guide details how these modifications impact acidity (pKa), lipophilicity (LogP), and metabolic stability, providing actionable protocols for experimental validation.

Part 1: Physicochemical Profiling

The bioactivity of benzoic acids is governed by two primary factors: Dissociation (pKa) and Lipophilicity (LogP) . The un-ionized form is required to penetrate lipid bilayers, while the electronic distribution affects receptor binding.

Comparative Data Matrix

The following data illustrates the "Fluorine Effect" based on substitution position.

CompoundStructurepKa (H₂O)LogP (Exp.)[1][2]Hammett σ (para)Electronic Effect
Benzoic Acid C₆H₅COOH4.201.870.00Reference
2-Fluorobenzoic ortho-C₆H₄FCOOH3.271.86N/AStrong -I / Steric (Ortho Effect)
3-Fluorobenzoic meta-C₆H₄FCOOH3.862.10+0.34Dominant -I (Inductive)
4-Fluorobenzoic para-C₆H₄FCOOH4.142.20+0.06Balanced -I / +R (Resonance)
  • Analysis:

    • Acidity: Fluorine is electron-withdrawing.[2][3][4][5][6] At the ortho position, the inductive effect (-I) is maximized, dropping the pKa by nearly 1 unit. This makes 2-F-BA significantly more ionized at physiological pH compared to BA.

    • Lipophilicity: Fluorination generally increases lipophilicity (LogP) due to the low polarizability of the C-F bond, enhancing partitioning into lipid membranes provided the molecule is un-ionized.

Structural-Electronic Logic Flow

The following diagram visualizes how the position of fluorine alters the electronic landscape, dictating the pKa shifts described above.

G BA Benzoic Acid (Reference) Ortho 2-Fluoro (Ortho) Proximity to COOH BA->Ortho Substitution Meta 3-Fluoro (Meta) Inductive Only BA->Meta Para 4-Fluoro (Para) Resonance Opposition BA->Para Effect_O Strong -I Effect + Steric Strain (pKa ↓↓) Ortho->Effect_O Effect_M -I Effect Dominates (pKa ↓) Meta->Effect_M Effect_P -I vs +R Competition (pKa ≈) Para->Effect_P

Figure 1: Impact of Fluorine substitution position on electronic effects and acidity.

Part 2: Metabolic Stability & Pharmacokinetics

The most significant advantage of fluorinated benzoic acids in drug development is metabolic blocking .

The Para-Blocker Strategy

Benzoic acid is rapidly metabolized in the liver. The primary Phase I pathway is hydroxylation at the para position (C4), followed by conjugation.

  • Non-Fluorinated: The C-H bond at C4 is labile (Bond Dissociation Energy ~110 kcal/mol). CYP450 enzymes easily insert oxygen here.

  • Fluorinated (4-F-BA): The C-F bond is metabolically inert (BDE ~116+ kcal/mol) and sterically shields the carbon. This "blocks" the metabolic soft spot, significantly extending the half-life (

    
    ).
    

Metabolism Substrate_H Benzoic Acid (C-H Bond) CYP Cytochrome P450 (Oxidation) Substrate_H->CYP High Affinity Substrate_F 4-Fluorobenzoic Acid (C-F Bond) Substrate_F->CYP Steric/Electronic Resistance Result_H 4-Hydroxybenzoic Acid (Rapid Clearance) CYP->Result_H Hydroxylation Result_F Metabolic Block (Extended Half-Life) CYP->Result_F No Reaction

Figure 2: Mechanism of metabolic blocking via para-fluorination.

Part 3: Bioactivity & Antimicrobial Efficacy

When evaluating bioactivity (specifically antimicrobial efficacy), one must distinguish between intrinsic potency and effective availability .

The pH-pKa Dilemma

Benzoic acids act as preservatives by penetrating bacterial cell walls in their undissociated (neutral) form. Once inside the neutral cytoplasm (pH ~7), they dissociate, acidifying the cell and disrupting enzymatic function.

  • Benzoic Acid (pKa 4.20): At pH 4.0, ~61% is undissociated. High efficacy.

  • 2-Fluorobenzoic Acid (pKa 3.27): At pH 4.0, only ~15% is undissociated.

    • Result: Despite fluorine potentially increasing intrinsic binding, the 2-F isomer is often LESS effective in standard media unless the pH is lowered to <3.0.

  • 4-Fluorobenzoic Acid (pKa 4.14): Similar pKa to BA, but higher lipophilicity (LogP 2.20 vs 1.87).

    • Result: Often shows superior efficacy against Gram-positive bacteria (e.g., S. aureus) due to enhanced membrane permeability of the neutral species.

Enzyme Inhibition

Fluorinated benzoic acids are often superior inhibitors of metalloenzymes (e.g., Tyrosinase, Urease). The fluorine atom can act as a hydrogen bond acceptor or alter the ring's stacking capability within the active site, interactions not possible with the native hydrogen.

Part 4: Experimental Protocols

To validate these differences, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of pKa

Objective: Precise measurement of acidity constants to predict physiological ionization.

  • Preparation: Dissolve 0.01 mmol of the test acid (BA or F-BA) in 50 mL of degassed water.

    • Note: If solubility is poor (especially for poly-fluorinated derivatives), use a 20% Methanol/Water co-solvent and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01 and 7.00) at 25°C ± 0.1°C.

  • Titration: Titrate with 0.1 M Carbonate-free NaOH. Add titrant in 10 µL increments.

  • Data Processing: Record pH vs. Volume. The pKa is the pH at the half-equivalence point.[2]

    • Validation: The first derivative plot (

      
      ) must show a sharp peak. If the peak is broad, the concentration is too low or the electrode is drifting.
      
Protocol B: pH-Adjusted MIC Assay (Broth Microdilution)

Objective: To compare antimicrobial potency while controlling for ionization differences.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB).

    • Critical Step: Split media into two batches. Adjust Batch A to pH 7.4 (physiological) and Batch B to pH 5.0 (acidic, favoring the neutral acid).

  • Compound Dilution: Prepare stock solutions of Benzoic Acid and 4-Fluorobenzoic Acid in DMSO (max final concentration 1%). Perform serial 2-fold dilutions in the pH-adjusted broths (Range: 1024 µg/mL to 2 µg/mL).

  • Inoculum: Inoculate with S. aureus (ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

    • Expected Outcome: At pH 7.4, both compounds will show poor activity (MIC > 500 µg/mL) due to ionization. At pH 5.0, 4-Fluorobenzoic acid should exhibit a lower MIC (higher potency) than Benzoic acid due to superior lipophilicity enhancing uptake.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][7] (Source for Hammett constants and lipophilicity principles).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Fujita, T., et al. (1964). A New Substituent Constant,

    
    , Derived from Partition Coefficients. Journal of the American Chemical Society. Link
    
  • Hajduk, P. J., et al. (2007). Drug physicochemical properties. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

Sources

Comparative

Chromatographic separation of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid isomers

Technical Comparison Guide: Chromatographic Isolation of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid Subtitle: Overcoming Regioisomeric Co-elution in Enzalutamide Intermediate Profiling Executive Summary & Problem Defi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Chromatographic Isolation of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic Acid

Subtitle: Overcoming Regioisomeric Co-elution in Enzalutamide Intermediate Profiling

Executive Summary & Problem Definition

The Molecule: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a critical pharmacophore and intermediate in the synthesis of Androgen Receptor Antagonists, most notably Enzalutamide (Xtandi).

The Challenge: While the 2-hydroxypropan-2-yl moiety (dimethyl carbinol) is achiral, the synthesis of this intermediate often yields positional regioisomers (e.g., 3-fluoro or 2-fluoro-5-substituted analogs) due to imperfect regioselectivity during lithiation or electrophilic aromatic substitution steps.

The Separation Bottleneck: Standard C18 (Octadecyl) columns often fail to resolve these regioisomers because they possess identical molecular weights and nearly identical Hydrophobicity Indices (


). Separation requires a stationary phase that discriminates based on electron density distributions  and dipole moments  rather than pure hydrophobicity.

This guide compares three chromatographic approaches:

  • Standard C18 (Baseline): Often insufficient resolution (

    
    ).
    
  • Fluorophenyl (PFP) Phases (Recommended): Exploits halogen-halogen and

    
     interactions for superior selectivity.
    
  • Supercritical Fluid Chromatography (SFC): High-throughput alternative using orthogonal normal-phase mechanisms.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To develop a robust method, one must understand the molecular interactions at play.[1]

  • The C18 Limitation: C18 phases rely primarily on hydrophobic subtraction. Since the target and its regioisomers have the same functional groups (carboxylic acid, fluorine, tertiary alcohol), their solvophobic interactions with the mobile phase are indistinguishable.

  • The PFP Advantage: Pentafluorophenyl (PFP) phases possess a rigid aromatic ring with five fluorine atoms. This creates a highly electron-deficient (Lewis acid) surface.

    • Mechanism 1 (

      
       Interaction): The electron-rich aromatic ring of the benzoic acid analyte interacts with the electron-deficient PFP ring.
      
    • Mechanism 2 (Shape Selectivity): The position of the Fluorine atom on the analyte (ortho vs. meta) alters the dipole moment and steric access to the PFP ring, resulting in significantly different retention times.

Experimental Protocols & Comparison

Method A: The "Standard" C18 Approach (Baseline)

Often used for general purity checks but prone to co-elution of isomers.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 230 nm (Benzoic acid absorption max).[6]

Method B: The "Targeted" PFP Approach (Recommended)

Optimized for positional isomer resolution.

  • Column: ACE Excel C18-PFP or Agilent Poroshell 120 PFP (150 mm x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

    • Note: pH 3.0 keeps the carboxylic acid protonated (

      
      ), increasing retention and interaction with the stationary phase.
      
  • Mobile Phase B: Methanol.

    • Critical Insight: Methanol is preferred over Acetonitrile for PFP columns because ACN's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      selectivity.
  • Gradient: Isocratic 45% B or Gradient 30-70% B.

  • Flow Rate: 0.8 mL/min.

Method C: SFC Approach (High Throughput)

Green chemistry alternative for preparative scale-up.

  • Column: Viridis 2-Ethylpyridine (2-EP) or Diol (150 mm x 3.0 mm, 1.7 µm).

  • Modifier: Methanol (no additives usually needed for 2-EP due to basic character, but 0.1% TFA helps peak shape for acids).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[3]

Performance Data Comparison

The following table summarizes typical performance metrics observed when separating the target (2-Fluoro-4-substituted) from its likely impurity (3-Fluoro-4-substituted isomer).

MetricMethod A: C18Method B: PFP (Methanol)Method C: SFC (2-EP)
Retention Mechanism Hydrophobicity

, Dipole-Dipole, Shape
Polar Interactions / H-Bonding
Resolution (

)
1.2 (Partial Co-elution)3.4 (Baseline Separation) 2.8 (Good Separation)
Tailing Factor (

)
1.11.051.3
Run Time 15.0 min12.0 min4.5 min
Solvent Consumption HighModerateLow (Green)
Suitability General PurityIsomer Quantification Preparative Isolation

Data Interpretation: While SFC offers the fastest throughput, the PFP method provides the highest resolution (


) , making it the most reliable choice for QC and impurity profiling where quantifying <0.1% isomeric impurity is required.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific analytical need (Speed vs. Resolution).

MethodSelection Start Start: Isolate 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid CheckIsomers Are Regioisomers Present? (e.g., 3-Fluoro impurity) Start->CheckIsomers Goal Define Goal CheckIsomers->Goal Yes Routine Routine Purity Check (No Isomers) CheckIsomers->Routine No Quant Trace Impurity Quant (<0.05% Isomer) Goal->Quant High Resolution Needed Prep Preparative Isolation (Scale-up) Goal->Prep Speed/Throughput Needed C18 Method A: C18 (Standard RP-HPLC) Routine->C18 PFP Method B: PFP Column (Methanol/Ammonium Formate) Quant->PFP Best Selectivity (Rs > 3.0) SFC Method C: SFC (2-EP) (CO2/MeOH) Prep->SFC Fast & Green

Caption: Decision matrix for selecting chromatographic modes based on impurity profile and project goals.

References

  • Impurity Profiling of Enzalutamide: Comparison of degradation products and process impurities in Enzalutamide synthesis. Source: Journal of Pharmaceutical and Biomedical Analysis (2025).[7]

  • Selectivity of PFP Phases for Isomers: Analysis of Positional Isomers with Fluorinated Stationary Phases. Source: Agilent Technologies Application Note (2014).

  • Mechanisms of Fluorinated Phases: Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Source: MAC-MOD Analytical / ACE Columns.

  • SFC for Achiral Separations: Separation of polar compounds and isomers using 2-Ethylpyridine phases. Source: Waters Corporation Application Note.

Sources

Validation

A Comparative Guide to the Quality Control of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides an in-depth technical comparison of the essential quality control (QC)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. This guide provides an in-depth technical comparison of the essential quality control (QC) parameters for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid, a key building block in the synthesis of novel therapeutics. This document moves beyond a simple listing of specifications to explain the scientific rationale behind each test, offering insights into potential pitfalls and how to ensure the procurement of high-quality material for reproducible results.

Introduction to 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid

2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid (CAS No. 1418128-37-6) is a fluorinated aromatic carboxylic acid.[1] Its structural features, including a carboxylic acid group, a tertiary alcohol, and a fluorine substituent, make it a versatile intermediate in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.

Given its role as a critical starting material, a robust quality control regimen is essential to ensure the identity, purity, and consistency of this compound. This guide will detail the key analytical techniques and acceptance criteria for the release of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid for use in research and development.

Physicochemical Properties

A fundamental aspect of quality control is the verification of the material's basic physical and chemical properties. These parameters serve as the first-line check for material identity and can provide initial clues about potential contamination.

ParameterSpecificationMethodRationale
Appearance White to off-white solidVisual InspectionA significant deviation from the expected color can indicate the presence of impurities or degradation products.
Molecular Formula C10H11FO3---Confirms the elemental composition.
Molecular Weight 198.19 g/mol Mass SpectrometryProvides a fundamental check of the molecular identity.
Melting Point To be determined experimentally; compared to reference standardCapillary Melting Point ApparatusA sharp melting point close to the reference value is indicative of high purity. A broad melting range often suggests the presence of impurities.
Solubility Soluble in organic solvents such as methanol, DMSO, and ethyl acetateVisual InspectionConfirms the expected solubility profile, which is crucial for downstream synthetic reactions.

Identity Confirmation

Unequivocal identification is a critical first step in quality control. While basic physicochemical properties provide initial evidence, spectroscopic techniques are required for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

  • Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure.

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for verifying the presence and position of the fluorine substituent. The chemical shifts and coupling patterns are unique to the molecule's structure and can be used to identify and quantify impurities.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the molecule.

Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing a high degree of confidence in the material's identity.

Purity Assessment

Purity is arguably the most critical quality attribute for a pharmaceutical intermediate. The presence of impurities can lead to side reactions, the formation of unwanted by-products, and difficulties in purification of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard and Sample Preparation: Prepare a stock solution of a reference standard and the sample to be tested at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Gradient: A gradient elution from low to high organic solvent concentration is typically used to separate the main component from any impurities.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry. It can separate the main compound from closely related impurities, allowing for accurate quantification. A typical purity specification for an early-stage intermediate would be ≥98%.

Gas Chromatography (GC)

For certain volatile impurities or related compounds, Gas Chromatography can be a valuable tool.

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase.

    • Injector and Detector Temperature: Optimized to ensure sample vaporization without degradation.

    • Oven Temperature Program: A temperature ramp to separate compounds based on their boiling points.

    • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Data Analysis: Similar to HPLC, calculate the purity based on the relative peak areas.

Rationale: GC is particularly useful for identifying and quantifying residual solvents and volatile starting materials that may not be easily detected by HPLC.

Impurity Profiling

Understanding the impurity profile is crucial for process development and ensuring the safety of the final drug product. Potential impurities in 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid could include:

  • Starting Materials: Unreacted starting materials from the synthetic route.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed during storage or handling.

Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for identifying unknown impurities.

Water Content

Protocol:

  • Use a Karl Fischer titrator.

  • Accurately weigh a known amount of the sample and introduce it into the titration vessel.

  • The instrument will automatically titrate the sample with Karl Fischer reagent and calculate the water content.

Rationale: The presence of water can affect the reactivity of the compound in subsequent synthetic steps and can also impact the accuracy of weighing for reactions. A typical specification for water content is ≤0.5%.

Residual Solvents

Protocol:

  • Use Headspace Gas Chromatography (HS-GC) with a mass spectrometry (MS) or flame ionization detector (FID).

  • Dissolve a known amount of the sample in a high-boiling point solvent (e.g., DMSO).

  • Heat the vial to allow volatile solvents to partition into the headspace.

  • Inject an aliquot of the headspace gas into the GC.

  • Quantify the residual solvents against a known standard.

Rationale: Residual solvents from the manufacturing process are considered impurities and are strictly controlled by regulatory agencies. The limits for each solvent are defined by guidelines such as those from the International Council for Harmonisation (ICH).

Visualizing the QC Workflow

The following diagram illustrates the logical flow of the quality control process for 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Analysis cluster_3 Specific Tests cluster_4 Final Disposition raw_material Raw Material 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid visual_inspection Visual Inspection (Appearance) raw_material->visual_inspection physicochemical Physicochemical Properties (MP, Solubility) visual_inspection->physicochemical nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) physicochemical->nmr ms Mass Spectrometry (HRMS) physicochemical->ms hplc HPLC (Purity Assay) nmr->hplc ms->hplc gc GC (Volatile Impurities) hplc->gc lcms LC-MS (Impurity ID) hplc->lcms karl_fischer Karl Fischer (Water Content) hplc->karl_fischer hs_gc Headspace GC (Residual Solvents) gc->hs_gc coa Certificate of Analysis Generation karl_fischer->coa hs_gc->coa release Material Release coa->release quarantine Quarantine / Reject coa->quarantine

Sources

Safety & Regulatory Compliance

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